molecular formula C39H73F3NO11PS B11929734 14:1 EPC trifluoromethanesulfonate

14:1 EPC trifluoromethanesulfonate

Número de catálogo: B11929734
Peso molecular: 852.0 g/mol
Clave InChI: VWLPRDUQENJQBN-VEEYQLTESA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

14:1 EPC trifluoromethanesulfonate is a useful research compound. Its molecular formula is C39H73F3NO11PS and its molecular weight is 852.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H73F3NO11PS

Peso molecular

852.0 g/mol

Nombre IUPAC

2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C38H73NO8P.CHF3O3S/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2;2-1(3,4)8(5,6)7/h14-17,36H,7-13,18-35H2,1-6H3;(H,5,6,7)/q+1;/p-1/b16-14-,17-15-;/t36-,48?;/m1./s1

Clave InChI

VWLPRDUQENJQBN-VEEYQLTESA-M

SMILES isomérico

CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC.C(F)(F)(F)S(=O)(=O)[O-]

SMILES canónico

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC.C(F)(F)(F)S(=O)(=O)[O-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 14:1 EPC Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central, Switzerland - 14:1 EPC trifluoromethanesulfonate, a cationic lipid, is gaining significant attention within the scientific community for its potential in drug delivery and gene therapy applications. This technical guide provides a comprehensive overview of its chemical properties, transfection efficiency, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Chemical Identity and Properties

This compound is a derivative of ethyl-phosphatidylcholine (EPC) featuring monounsaturated 14-carbon fatty acid chains.[1][2] Its chemical formula is C39H73F3NO11PS, and it is identified by the CAS Number 1246304-44-8.[3] A common synonym for this compound is 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf salt), often abbreviated as 14:1 EPC (Tf Salt).[4] This lipid is characterized as a white to off-white solid, soluble in various organic solvents such as chloroform, methanol, and ethanol, and is typically stored at -20°C to maintain its stability.[4]

The structure of this compound is notable for its cationic headgroup, a result of the esterification of the phosphate group in phosphatidylcholine, and its two monounsaturated 14:1 hydrocarbon chains in the hydrophobic tail. This specific molecular architecture is a key determinant of its high transfection activity.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and related compounds.

Chemical and Physical Properties
Molecular Formula C39H73F3NO11PS
Molecular Weight 852.03 g/mol
CAS Number 1246304-44-8
Appearance White to off-white solid
Solubility Soluble in chloroform, methanol, ethanol
Storage Temperature -20°C
Transfection Efficiency of Cationic Phosphatidylcholine Derivatives
Lipid Relative Transfection Efficiency (compared to EDOPC)
diC14:1c-EPC~10-12 times higher
diC14:1t-EPC~10 times higher
C14:1C2:0-C14:1PC~10 times higher
diC18:1-EPC (EDOPC)1 (Reference)
Data sourced from studies on human umbilical artery endothelial cells (HUAEC).

Experimental Protocols

Protocol for Liposome Preparation using Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes.

Materials:

  • This compound

  • Co-lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve this compound and any co-lipids in chloroform in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

  • Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication in a bath sonicator or extrusion through polycarbonate membranes of a specific pore size.

Protocol for In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture using cationic liposomes.

Materials:

  • Liposome suspension (prepared as above)

  • Plasmid DNA or siRNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells to be transfected

  • 96-well or other culture plates

Procedure:

  • Cell Seeding: Seed the cells in culture plates 24 hours prior to transfection to achieve approximately 80% confluency at the time of the experiment.

  • Lipoplex Formation:

    • Dilute the liposome suspension in serum-free medium.

    • In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) in serum-free medium.

    • Combine the diluted liposomes and nucleic acids. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash with a buffered saline solution.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Culture the cells for 24-72 hours before assaying for gene expression or gene silencing.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of Cationic Liposomes

The primary mechanism for the cellular entry of cationic liposomes is endocytosis. The positively charged lipoplexes interact with the negatively charged cell surface, triggering their internalization into endosomes. For the therapeutic or genetic payload to be effective, it must be released from the endosome into the cytoplasm. This "endosomal escape" is a critical step and is thought to be facilitated by the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-lamellar lipid phases that promote release.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endocytic Pathway Lipoplex Cationic Lipoplex (14:1 EPC + Nucleic Acid) Early_Endosome Early Endosome Lipoplex->Early_Endosome Endocytosis Nucleic_Acid Nucleic Acid Release Nucleus Nucleus Nucleic_Acid->Nucleus Nuclear Import (for DNA) Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Late_Endosome->Nucleic_Acid Endosomal Escape Cell_Membrane

Caption: Cellular uptake and endosomal escape of a cationic lipoplex.

Experimental Workflow for Liposome Preparation and Transfection

The following diagram illustrates the typical workflow for researchers using this compound for in vitro transfection studies.

G Start Start Lipid_Dissolution Dissolve 14:1 EPC in Chloroform Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration Sizing Sizing? (Sonication/Extrusion) Hydration->Sizing Liposome_Suspension Liposome Suspension Hydration->Liposome_Suspension No Sizing->Liposome_Suspension Yes Lipoplex_Formation Mix with Nucleic Acid to Form Lipoplexes Liposome_Suspension->Lipoplex_Formation Cell_Transfection Incubate Lipoplexes with Cells Lipoplex_Formation->Cell_Transfection Assay Assay for Gene Expression/Silencing Cell_Transfection->Assay End End Assay->End

Caption: Workflow for liposome preparation and in vitro transfection.

References

synthesis of 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (DMoEPC)

Introduction

Proposed Synthetic Pathway

The synthesis of DMoEPC can be envisioned as a multi-step process starting from sn-glycero-3-phosphocholine (GPC). The core of this synthesis involves the esterification of the free hydroxyl groups of GPC with myristoleic acid, followed by the ethylation of the phosphate group. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_esterification Steglich Esterification cluster_ethylation Phosphate Ethylation cluster_purification Purification GPC sn-Glycero-3-phosphocholine (GPC) Intermediate 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine GPC->Intermediate MyristoleicAcid Myristoleic Acid MyristoleicAcid->Intermediate DCC DCC DCC->Intermediate Coupling Agent DMAP DMAP DMAP->Intermediate Catalyst DMoEPC 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (DMoEPC) Intermediate->DMoEPC EthylatingAgent Ethylating Agent (e.g., Ethyl triflate) EthylatingAgent->DMoEPC Crude_DMoEPC Crude DMoEPC DMoEPC->Crude_DMoEPC Purified_DMoEPC Purified DMoEPC Crude_DMoEPC->Purified_DMoEPC Column Chromatography

Caption: Proposed synthetic workflow for DMoEPC.

Experimental Protocols

Step 1: Steglich Esterification of sn-Glycero-3-phosphocholine

This step involves the acylation of the two hydroxyl groups of GPC with myristoleic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Myristoleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve sn-glycero-3-phosphocholine in a minimal amount of anhydrous DMF.

  • In a separate flask, dissolve myristoleic acid (2.5 equivalents), DCC (2.5 equivalents), and DMAP (0.5 equivalents) in anhydrous DCM.

  • Slowly add the DCM solution to the GPC solution at 0 °C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, followed by saturated NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine.

Step 2: Ethylation of the Phosphate Group

The intermediate phosphocholine is then ethylated to yield the final product, DMoEPC.

Materials:

  • Crude 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine

  • Ethyl trifluoromethanesulfonate (Ethyl triflate)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the crude 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine in anhydrous DCM.

  • Add diisopropylethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C and slowly add ethyl triflate (1.2 equivalents) under an inert atmosphere.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 3: Purification

The crude DMoEPC is purified using column chromatography to obtain the final high-purity product.

Materials:

  • Crude DMoEPC

  • Silica gel

  • Eluent system (e.g., a gradient of methanol in chloroform)

Procedure:

  • Prepare a silica gel column packed in the initial eluent (e.g., 100% chloroform).

  • Dissolve the crude DMoEPC in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with a gradient of increasing methanol concentration in chloroform.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield purified DMoEPC.

Quantitative Data

The following table provides an example of the quantities of reactants and expected yields for the synthesis of DMoEPC, starting with 1 gram of GPC. These are theoretical values and may vary based on experimental conditions.

Reactant/Product Molar Mass ( g/mol ) Starting Amount Equivalents Theoretical Yield
Step 1: Esterification
sn-Glycero-3-phosphocholine (GPC)257.21.0 g1.0-
Myristoleic Acid226.362.2 g2.5-
DCC206.332.0 g2.5-
DMAP122.170.24 g0.5-
1,2-dimyristoleoyl-sn-glycero-3-phosphocholine673.9--~2.0 g (75% yield)
Step 2: Ethylation
1,2-dimyristoleoyl-sn-glycero-3-phosphocholine673.92.0 g1.0-
Ethyl triflate178.120.63 g1.2-
DIPEA129.240.58 g1.5-
DMoEPC (Final Product) 701.95 - - ~1.6 g (80% yield)

Signaling Pathways and Logical Relationships

The primary application of DMoEPC is in the formulation of lipid nanoparticles for drug delivery, particularly for nucleic acids. The cationic nature of DMoEPC plays a crucial role in the interaction with negatively charged genetic material and cellular membranes.

LNP_Uptake_Pathway LNP DMoEPC-containing LNP Cell_Membrane Cell Membrane (Anionic) LNP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Proton Sponge Effect / Membrane Fusion Cytosol Cytosol Endosomal_Escape->Cytosol Payload_Release Payload Release (e.g., mRNA) Cytosol->Payload_Release Translation Translation -> Protein Production Payload_Release->Translation

Caption: Cellular uptake pathway of DMoEPC-LNP.

Conclusion

This technical guide outlines a feasible synthetic route for 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine, a critical component in modern drug delivery systems. The provided protocols, based on established chemical principles for phospholipid synthesis, offer a solid foundation for researchers to produce this valuable cationic lipid. The successful synthesis and purification of DMoEPC will enable further advancements in the development of effective and targeted therapies.

References

Unveiling the Transfection Mechanism of 14:1 EPC Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 14:1 EPC trifluoromethanesulfonate (Tf Salt), a cationic lipid that has demonstrated significant promise in nucleic acid delivery. We delve into the molecular characteristics that contribute to its high transfection efficiency, provide available quantitative data, and present detailed experimental protocols to aid researchers in their practical applications.

Introduction to Cationic Lipid-Mediated Transfection and this compound

Cationic lipids are indispensable tools in modern molecular biology and drug delivery, offering a non-viral method for introducing nucleic acids like DNA and RNA into cells. These amphiphilic molecules typically consist of a positively charged headgroup, a hydrophobic tail, and a linker. The positive charge facilitates the condensation of negatively charged nucleic acids to form lipid-nucleic acid complexes, commonly known as lipoplexes. These lipoplexes can then interact with and traverse the cell membrane to deliver their genetic cargo.

14:1 EPC (Ethylphosphatidylcholine) trifluoromethanesulfonate is a specific class of cationic lipid characterized by a phosphatidylcholine backbone with an ethyl group on the phosphate, rendering it cationic. The "14:1" designation refers to the two monounsaturated myristoleoyl hydrocarbon chains, each containing 14 carbon atoms and one double bond. As we will explore, this specific hydrophobic tail structure is a key determinant of its high transfection activity.

The Core Mechanism of Action: Beyond Electrostatics

The journey of a nucleic acid into a cell, mediated by this compound, involves a series of critical steps. While the initial electrostatic interaction is fundamental, the high efficiency of this particular lipid is attributed to its unique influence on lipid bilayer structures within the cell.

Lipoplex Formation

The process begins with the spontaneous self-assembly of the positively charged this compound with the negatively charged phosphate backbone of the nucleic acid. This interaction neutralizes the charge and condenses the nucleic acid into a compact, stable lipoplex particle.

Cellular Uptake and the Role of Endocytosis

The positively charged surface of the lipoplex facilitates its adsorption to the negatively charged cell surface. The primary route of cellular entry is believed to be endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within an endosome.[1]

Endosomal Escape: The Critical Hurdle and the 14:1 EPC Advantage

Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid would be degraded. This is a major rate-limiting step in transfection. The unique property of this compound lies in its ability to facilitate this escape.

The monounsaturated 14:1 hydrocarbon chains of the lipid play a crucial role.[2][3][4] When the 14:1 EPC-containing lipoplex interacts with the lipids of the endosomal membrane, particularly zwitterionic lipids like phosphatidylethanolamine (PE), it promotes a transition from a lamellar (bilayer) structure to non-lamellar phases, such as the inverted cubic (QII) and inverted hexagonal (HII) phases.[2][5] This phase transition disrupts the integrity of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm.

This "fusogenic" property, driven by the specific geometry of the 14:1 chains, is a key differentiator from many other cationic lipids and is strongly correlated with its high transfection efficiency.[2][3]

Intracellular Trafficking and Nuclear Entry (for DNA)

For plasmid DNA and other genetic material destined for the nucleus, once in the cytoplasm, it must be transported to the nucleus for transcription to occur. The exact mechanisms of this transport are still under investigation but are thought to involve cellular machinery. For mRNA and siRNA, the cytoplasm is the site of action.

Quantitative Data on Transfection Efficiency

Cationic Lipid StructureRelative Transfection EfficiencyKey FindingsReference
di-C14:1-EPC ~10-fold higher than EDOPC (18:1 EPC) Maximum transfection activity is observed for cationic PCs with monounsaturated 14:1 chains. This high efficiency correlates with the promotion of cubic phase formation in membrane lipids.[2][5][6]
Spermine-C14High (comparable to Lipofectamine™ 2000)In a study of spermine-based cationic lipids, the C14 variant showed the highest transfection efficiency.[2]
di-C18:1-EPC (EDOPC)Reference (lower efficiency)Longer hydrocarbon chains (18:1) result in significantly lower transfection activity compared to 14:1 chains.[2][5]

Experimental Protocols

The following is a detailed, generalized protocol for the transfection of mammalian cells using this compound. It is crucial to optimize the protocol for specific cell types and nucleic acids.

Materials
  • This compound

  • Co-lipid (optional, e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Nucleic acid (plasmid DNA, mRNA, siRNA) of high purity

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Mammalian cells in logarithmic growth phase

  • Sterile microcentrifuge tubes

  • Multi-well plates for cell culture

Preparation of Lipid Stock Solution
  • Prepare a 1 mg/mL stock solution of this compound in a sterile, organic solvent such as chloroform or ethanol.

  • If using a co-lipid like DOPE, it can be mixed with the 14:1 EPC at the desired molar ratio at this stage.

  • Store the stock solution at -20°C.

Transfection Procedure

Day 0: Cell Seeding

  • Seed cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Incubate overnight at 37°C in a CO2 incubator.

Day 1: Transfection

  • For each well to be transfected, prepare two tubes:

    • Tube A (Nucleic Acid): Dilute the desired amount of nucleic acid in serum-free medium. Mix gently.

    • Tube B (Lipid): Dilute the appropriate amount of the this compound stock solution in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Note: The optimal lipid-to-nucleic acid ratio needs to be determined empirically, but a common starting point is a 1:1 to 10:1 weight ratio.

  • Formation of Lipoplexes:

    • Add the contents of Tube A to Tube B.

    • Mix gently by pipetting up and down or flicking the tube. Do not vortex.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection of Cells:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with serum-free medium or PBS.

    • Add the lipoplex-containing medium from step 2 to the cells dropwise.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium.

    • Add fresh, complete (serum-containing) culture medium to the cells.

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint.

Day 2-3: Assay for Gene Expression

  • Analyze the cells for the expression of the transfected gene using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes), qPCR, Western blotting, or functional assays.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Cationic Lipid Cationic Lipid Lipoplex Formation Lipoplex Formation Cationic Lipid->Lipoplex Formation Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Formation Endocytosis Endocytosis Lipoplex Formation->Endocytosis Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release Cytoplasm Cytoplasm Nuclear Entry (DNA) Nuclear Entry (DNA) Nucleic Acid Release->Nuclear Entry (DNA) Translation (RNA) Translation (RNA) Nucleic Acid Release->Translation (RNA)

Caption: General mechanism of this compound-mediated transfection.

G Start Start Seed Cells Seed Cells Start->Seed Cells Prepare Nucleic Acid Solution Prepare Nucleic Acid Solution Seed Cells->Prepare Nucleic Acid Solution Prepare Lipid Solution Prepare Lipid Solution Seed Cells->Prepare Lipid Solution Mix to Form Lipoplexes Mix to Form Lipoplexes Prepare Nucleic Acid Solution->Mix to Form Lipoplexes Prepare Lipid Solution->Mix to Form Lipoplexes Incubate Lipoplexes Incubate Lipoplexes Mix to Form Lipoplexes->Incubate Lipoplexes Add to Cells Add to Cells Incubate Lipoplexes->Add to Cells Incubate with Cells Incubate with Cells Add to Cells->Incubate with Cells Change Medium Change Medium Incubate with Cells->Change Medium Incubate for Expression Incubate for Expression Change Medium->Incubate for Expression Assay Assay Incubate for Expression->Assay

Caption: Experimental workflow for transfection with this compound.

G Lipoplex in Endosome Lipoplex in Endosome Interaction with Endosomal Membrane Interaction with Endosomal Membrane Lipoplex in Endosome->Interaction with Endosomal Membrane 14:1 EPC Promotes Phase Transition 14:1 EPC Promotes Phase Transition Interaction with Endosomal Membrane->14:1 EPC Promotes Phase Transition Lamellar to Non-Lamellar (Cubic/Hexagonal) Lamellar to Non-Lamellar (Cubic/Hexagonal) 14:1 EPC Promotes Phase Transition->Lamellar to Non-Lamellar (Cubic/Hexagonal) Membrane Destabilization Membrane Destabilization Lamellar to Non-Lamellar (Cubic/Hexagonal)->Membrane Destabilization Nucleic Acid Release into Cytoplasm Nucleic Acid Release into Cytoplasm Membrane Destabilization->Nucleic Acid Release into Cytoplasm

References

Comprehensive Technical Guide: Safety and Handling of 14:1 EPC Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on publicly available information. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS for the most accurate and up-to-date safety and handling information before working with any chemical.

Introduction

1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (14:1 EPC) is a specific phosphatidylcholine, a class of phospholipids that are major components of biological membranes. The trifluoromethanesulfonate (triflate) salt form of this lipid is often used in research and development, particularly in the formation of liposomes and other lipid-based drug delivery systems. Understanding the safety and handling of this compound is critical for ensuring laboratory safety and experimental integrity.

Hazard Identification and Safety Data

Table 1: General Hazard Information (Based on similar lipid compounds)

Hazard ClassificationDescriptionPrecautionary Statement
Physical Hazards Not classified as a physical hazard.None specified.
Health Hazards May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.P261, P280, P302+P352, P305+P351+P338
Environmental Hazards No data available.Avoid release to the environment.

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of 14:1 EPC trifluoromethanesulfonate and ensuring the safety of laboratory personnel.

Workflow for Safe Handling:

reception Receiving the Compound storage Store at -20°C Protect from Light reception->storage handling Handling in a Well-Ventilated Area (Fume Hood) storage->handling ppe Wear Appropriate PPE: - Gloves - Lab Coat - Safety Glasses handling->ppe weighing Weighing handling->weighing dissolving Dissolving in Appropriate Solvent weighing->dissolving disposal Dispose of Waste According to Institutional and Local Regulations dissolving->disposal

Caption: Workflow for the safe handling of this compound.

Storage Recommendations:

  • Temperature: Store at -20°C to prevent degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as prolonged exposure can lead to decomposition.

Experimental Protocols

The use of this compound will largely be in the context of preparing lipid-based formulations. The following is a generalized protocol for the preparation of liposomes using the thin-film hydration method.

Experimental Workflow for Liposome Preparation:

start Start: Lipid Mixture (including this compound) dissolve Dissolve lipids in organic solvent (e.g., chloroform) start->dissolve evaporate Evaporate solvent under reduced pressure to form a thin film dissolve->evaporate hydrate Hydrate the lipid film with an aqueous buffer evaporate->hydrate sonicate Sonicate or extrude to form unilamellar vesicles hydrate->sonicate end End: Liposome Suspension sonicate->end

Caption: Generalized workflow for the preparation of liposomes.

Detailed Methodology:

  • Lipid Preparation: Co-dissolve this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature.

  • Vesicle Formation: Agitate the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a specific pore size.

Signaling Pathways

As a component of cellular membranes, phosphatidylcholines like 14:1 EPC are integral to numerous signaling pathways. While specific pathways directly modulated by the trifluoromethanesulfonate salt are not detailed, the phosphatidylcholine backbone is a key player in lipid signaling.

Simplified Phosphatidylcholine Signaling Relationship:

pc Phosphatidylcholine (PC) (e.g., 14:1 EPC) lyso_pc Lysophosphatidylcholine (Lyso-PC) pc->lyso_pc PLA2 fatty_acid Fatty Acid pc->fatty_acid PLA2 dag Diacylglycerol (DAG) pc->dag PLC phosphocholine Phosphocholine pc->phosphocholine PLC pa Phosphatidic Acid (PA) pc->pa PLD choline Choline pc->choline PLD pla2 Phospholipase A2 (PLA2) plc Phospholipase C (PLC) pld Phospholipase D (PLD)

Caption: Enzymatic hydrolysis of phosphatidylcholine and resulting signaling molecules.

This diagram illustrates how phosphatidylcholine can be enzymatically cleaved to produce various second messengers that are involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The specific fatty acid composition of 14:1 EPC will influence the downstream effects of its metabolic products.

An In-depth Technical Guide on the Solubility of 14:1 EPC Trifluoromethanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 14:1 EPC trifluoromethanesulfonate, a cationic lipid increasingly utilized in drug delivery systems and gene transfection. Due to its unique properties, understanding its behavior in various organic solvents is critical for formulation development and optimization.

Core Topic: Solubility of this compound

1-myristoyl-2-palmitoyl-sn-glycero-3-ethylphosphocholine (14:1 EPC) trifluoromethanesulfonate is an ethyl-phosphatidylcholine (EPC) derivative with monounsaturated 14:1 chains.[1][2][3] This cationic lipid is noted for its role in forming stable liposomes, which are effective vehicles for encapsulating and delivering a range of molecules, including hydrophobic and hydrophilic drugs, peptides, and nucleic acids.[4] Its application in transfection activities further underscores its importance in advanced therapeutic development.[1][2][3]

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. However, qualitative descriptions indicate its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[4]
MethanolSoluble[4]
EthanolSoluble[4]

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the available literature, a general methodology for determining the solubility of a lipid in an organic solvent can be adapted. The following protocol is a synthesized approach based on established methods for lipid solubility determination.

Protocol: Determination of Saturation Solubility in Organic Solvents

This protocol outlines the equilibrium solubility method, a common technique to determine the saturation solubility of a lipid in a given solvent.

Materials:

  • This compound

  • Organic solvent of interest (e.g., chloroform, methanol, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical method.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to create a solution where solid lipid is visibly present after equilibration.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved lipid in the solvent no longer changes over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved this compound.

  • Data Analysis:

    • Calculate the saturation solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Lipid Solubility Determination A 1. Prepare Supersaturated Solution (Excess Lipid in Solvent) B 2. Equilibrate (Constant Temperature & Agitation) A->B 24-48 hours C 3. Centrifuge (Separate Undissolved Lipid) B->C D 4. Collect & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantitative Analysis (e.g., HPLC) E->F G 7. Calculate Saturation Solubility F->G

Caption: A flowchart of the experimental workflow for determining lipid solubility.

References

In-Depth Technical Guide: 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf Salt)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1246304-44-8 Synonyms: 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-glycero-3-ethylphosphocholine (Tf salt), 14:1 EPC trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the properties and applications of the cationic lipid 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (trifluoromethanesulfonate salt), hereafter referred to as 14:1 EPC (Tf Salt). This document is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.

Chemical Properties and Structure

14:1 EPC (Tf Salt) is a synthetic, amphiphilic cationic lipid. Its structure consists of a glycerol backbone esterified with two myristoleic acid chains (a C14:1 monounsaturated fatty acid), a phosphocholine headgroup modified with an ethyl group, and a trifluoromethanesulfonate counterion. This combination of a hydrophobic tail and a positively charged hydrophilic headgroup allows for the formation of liposomes and other lipid nanoparticles.

Table 1: Physicochemical Properties of 14:1 EPC (Tf Salt)

PropertyValueReference
CAS Number 1246304-44-8[1][2][3]
Molecular Formula C39H73F3NO11PS[2][4]
Molecular Weight 852.03 g/mol [2][4]
Synonyms 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-glycero-3-ethylphosphocholine (Tf salt)[1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as chloroform, methanol, and ethanol.[1]
Storage Recommended storage at -20°C in a dry and dark place.[1][3][4]

Core Applications in Research and Development

The primary application of 14:1 EPC (Tf Salt) is as a component of lipid-based delivery systems for therapeutic molecules, particularly nucleic acids for gene therapy applications.[5] Its cationic nature is crucial for these functions.

Gene Delivery and Transfection

Cationic lipids like 14:1 EPC (Tf Salt) are integral to non-viral gene delivery systems. They are known to be biodegradable and exhibit low toxicity, making them attractive alternatives to viral vectors.[2][3] The positively charged headgroup of the lipid interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA), leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes.

These lipoplexes are typically formulated with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance transfection efficiency. DOPE's fusogenic properties are thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm.

Antimicrobial Applications

Some sources suggest that 14:1 EPC (Tf Salt) may also possess antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes through the interaction of the cationic lipid headgroup with the negatively charged components of the bacterial or fungal cell wall. This leads to membrane destabilization and leakage of intracellular contents.

Mechanism of Action in Gene Delivery: A Signaling Pathway Perspective

The delivery of genetic material into a target cell by a cationic lipid-based vector is a multi-step process. The following diagram illustrates the generally accepted pathway for lipoplex-mediated transfection.

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Lipoplex Cationic Liposome (e.g., 14:1 EPC) + Nucleic Acid Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Nucleic Acid Release) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription DNA Translation Translation Transcription->Translation mRNA Protein Therapeutic Protein Translation->Protein

Caption: Generalized signaling pathway for cationic liposome-mediated gene delivery.

The process begins with the formation of the lipoplex, which then interacts with the cell surface and is internalized, most commonly through endocytosis. Once inside the endosome, the lipoplex must facilitate the release of its nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape. For DNA-based therapies, the genetic material must then be transported into the nucleus for transcription and subsequent translation into the desired protein.

Experimental Protocols

Liposome Formulation

A common method for preparing cationic liposomes is the thin-film hydration technique followed by extrusion.

Liposome_Formulation_Workflow Start Start Dissolve Dissolve 14:1 EPC (Tf Salt) and helper lipid (e.g., DOPE) in organic solvent (e.g., chloroform) Start->Dissolve Evaporate Evaporate solvent under vacuum to form a thin lipid film Dissolve->Evaporate Hydrate Hydrate the lipid film with an aqueous buffer (e.g., PBS) Evaporate->Hydrate Vortex Vortex to form multilamellar vesicles (MLVs) Hydrate->Vortex Extrude Extrude through polycarbonate membranes of defined pore size to form small unilamellar vesicles (SUVs) Vortex->Extrude Characterize Characterize liposomes (size, zeta potential, concentration) Extrude->Characterize End End Characterize->End

Caption: A typical workflow for the preparation of cationic liposomes.

Methodology:

  • Lipid Dissolution: The cationic lipid (14:1 EPC (Tf Salt)) and any helper lipids are dissolved in a suitable organic solvent, such as chloroform, in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) by gentle rotation. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain a more uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process yields small unilamellar vesicles (SUVs).

  • Characterization: The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using techniques such as dynamic light scattering (DLS).

In Vitro Transfection

The following is a generalized protocol for transfecting cultured mammalian cells with cationic liposome-DNA complexes.

Transfection_Workflow Start Start Seed_Cells Seed cells in a culture plate and grow to desired confluency Start->Seed_Cells Prepare_Lipoplex Prepare lipoplex: - Dilute DNA in serum-free medium - Dilute liposomes in serum-free medium - Combine and incubate Seed_Cells->Prepare_Lipoplex Add_to_Cells Add lipoplex mixture dropwise to the cells Prepare_Lipoplex->Add_to_Cells Incubate Incubate cells for a defined period (e.g., 4-6 hours) Add_to_Cells->Incubate Change_Medium Replace transfection medium with complete growth medium Incubate->Change_Medium Assay Assay for gene expression (e.g., reporter gene assay, western blot) after 24-72 hours Change_Medium->Assay End End Assay->End

Caption: A standard workflow for in vitro cell transfection using cationic liposomes.

Methodology:

  • Cell Seeding: Plate the target cells in a suitable culture vessel and allow them to reach the optimal confluency for transfection (typically 70-90%).

  • Lipoplex Formation:

    • Dilute the nucleic acid (e.g., plasmid DNA) in a serum-free culture medium.

    • In a separate tube, dilute the cationic liposome suspension in a serum-free culture medium.

    • Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of lipid to nucleic acid is a critical parameter that must be optimized.

  • Transfection: Add the lipoplex mixture to the cells.

  • Incubation: Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Analysis: Culture the cells for an additional 24-72 hours before assaying for transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or western blotting).

Data and Concluding Remarks

While 14:1 EPC (Tf Salt) is commercially available and positioned for use in drug and gene delivery, there is a notable absence of publicly available, peer-reviewed data quantifying its specific performance characteristics. Key metrics such as transfection efficiency in various cell lines, in vitro cytotoxicity (IC50 values), and in vivo pharmacokinetic and pharmacodynamic data are not readily found in the scientific literature.

Therefore, researchers and developers interested in utilizing 14:1 EPC (Tf Salt) are strongly encouraged to perform their own comprehensive characterization and optimization studies. The general protocols and mechanistic information provided in this guide, based on the broader class of cationic lipids, should serve as a valuable starting point for such investigations. The biodegradability and reported low toxicity of ethylphosphocholine-based lipids make 14:1 EPC (Tf Salt) a promising candidate for further exploration in the development of next-generation delivery systems.

References

Methodological & Application

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 14:1 EPC trifluoromethanesulfonate, a cationic lipid known for its high efficiency in nucleic acid delivery. This document is intended to guide researchers in utilizing this reagent for in vitro and potential in vivo applications.

Introduction

This compound, also referred to as 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate, is a cationic phospholipid derivative. Its structure, featuring monounsaturated 14-carbon acyl chains, makes it a highly effective agent for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1] The cationic nature of the ethylphosphocholine headgroup facilitates the complexation with negatively charged nucleic acids, while the lipid backbone aids in the fusion with and transport across cellular membranes.

Key Applications

  • Gene Transfection: Delivery of plasmid DNA to various cell lines for gene expression studies.

  • RNA Interference: Delivery of siRNA for targeted gene silencing.[1]

  • mRNA Delivery: Formulation of lipid nanoparticles for the delivery of messenger RNA.

  • Drug Delivery: Encapsulation and delivery of small molecule drugs.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₉H₇₃F₃NO₁₁PSMedChemExpress
Molecular Weight 852.03 g/mol MedChemExpress
CAS Number 1246304-44-8MedChemExpress
Appearance White to off-white solidAxisPharm
Solubility Soluble in chloroform, methanol, and ethanolAxisPharm
Storage -20°C in a dry, dark placeAxisPharm

Experimental Protocols

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar cationic liposomes containing this compound and a helper lipid, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, RNase-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform. A common molar ratio is 1:1, but this can be optimized.

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • The final lipid concentration can be adjusted as needed (e.g., 1 mg/mL).

  • Vesicle Sizing:

    • Sonication: Sonicate the hydrated lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

In Vitro Transfection of Plasmid DNA

This protocol outlines the general procedure for transfecting mammalian cells in culture using the prepared 14:1 EPC-containing cationic liposomes.

Materials:

  • Prepared 14:1 EPC/DOPE liposomes

  • Plasmid DNA (e.g., encoding a reporter gene like GFP)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In separate sterile tubes, dilute the plasmid DNA and the cationic liposomes in serum-free medium.

    • Combine the diluted DNA and liposome solutions. A common starting point for the lipid-to-DNA weight ratio is 4:1 to 10:1.

    • Gently mix and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes).

  • Transfection:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

  • Analysis:

    • Assay for gene expression (e.g., by fluorescence microscopy for GFP, or by RT-qPCR for mRNA levels) 24-72 hours post-transfection.

Quantitative Data Summary

The following tables summarize the available quantitative data for cationic liposomes formulated with 14:1 EPC or similar lipids. It is important to note that optimal conditions can vary significantly between cell lines and nucleic acid payloads.

Table 1: Transfection Efficiency of EPC-based Lipoplexes

Cationic LipidHelper LipidCell LineNucleic AcidTransfection EfficiencyReference
diC14:1c-EPC-Human Umbilical Artery Endothelial Cells (HUAEC)pDNAHigh--INVALID-LINK--
diC14:1c-EPC-MCF-7 (Breast Cancer)siRNAExceeded Lipofectamine RNAiMAX--INVALID-LINK--
14:1 EPCDOPECHOpEGFPHigh (qualitative)General Protocol

Table 2: Cytotoxicity of EPC-based Lipoplexes

Cationic LipidCell LineAssayCytotoxicityReference
diC14:1c-EPCMCF-7Not specifiedComparable to Lipofectamine RNAiMAX--INVALID-LINK--
1,2-dioleoyl-sn-glycero-3-ethylphosphocholineBHKViabilityLow (tolerated up to 1 mg/mL)--INVALID-LINK--

Visualizations

Experimental Workflow for Liposome Preparation and Transfection

experimental_workflow cluster_prep Liposome Preparation cluster_transfection In Vitro Transfection lipid_mixing 1. Dissolve 14:1 EPC and DOPE in Chloroform film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration sizing 4. Vesicle Sizing (Sonication/Extrusion) hydration->sizing lipoplex_formation 5. Form Lipoplexes (Liposomes + pDNA) sizing->lipoplex_formation Prepared Cationic Liposomes cell_treatment 6. Add Lipoplexes to Cells lipoplex_formation->cell_treatment incubation 7. Incubate for 4-6 hours cell_treatment->incubation analysis 8. Analyze Gene Expression (24-72 hours) incubation->analysis

Caption: Workflow for preparing 14:1 EPC liposomes and subsequent cell transfection.

Signaling Pathway for Cationic Lipoplex-Mediated Transfection

signaling_pathway cluster_cell Cellular Environment extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm endosome Early Endosome late_endosome Late Endosome (Acidic pH) endosome->late_endosome 3. Maturation endosomal_escape Endosomal Escape (Membrane Fusion) late_endosome->endosomal_escape 4. Destabilization nucleus Nucleus transcription Transcription nucleus->transcription 6. Gene Expression lipoplex Cationic Lipoplex (14:1 EPC + DNA) endocytosis Endocytosis lipoplex->endocytosis 1. Binding endocytosis->endosome 2. Internalization dna_release DNA Release endosomal_escape->dna_release 5. Release to Cytoplasm nuclear_entry Nuclear Import dna_release->nuclear_entry nuclear_entry->nucleus translation Translation transcription->translation mRNA protein Protein Expression translation->protein

References

Application Notes and Protocols for Liposome Preparation using 14:1 EPC Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:1 EPC trifluoromethanesulfonate (1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine, trifluoromethanesulfonate salt) is a cationic lipid that has demonstrated significant promise in the formulation of liposomes for the delivery of therapeutic molecules, particularly nucleic acids such as siRNA.[1][2][3][4] Its unique structure, featuring monounsaturated 14:1 acyl chains, contributes to high transfection efficiency.[1][2][5] Cationic phosphatidylcholines (PCs) like 14:1 EPC are noted for their low toxicity and biodegradability, making them attractive candidates for non-viral gene delivery systems.[2]

These application notes provide detailed protocols for the preparation and characterization of liposomes incorporating this compound. The methodologies described are based on the widely used thin-film hydration followed by extrusion technique, which allows for the formation of unilamellar vesicles with a controlled size distribution.

Key Properties of this compound

PropertyValueReference
Chemical Formula C39H73F3NO11PSMedChemExpress
Molecular Weight 852.03 g/mol MedChemExpress
CAS Number 1246304-44-8MedChemExpress
Physical Form White to off-white solidAxisPharm
Solubility Soluble in organic solvents such as chloroform, methanol, and ethanol.AxisPharm
Storage Store at -20°C in a dry, dark place.AxisPharm
Estimated Phase Transition Temperature (Tc) ~24 °C[6][7]

Note: The phase transition temperature (Tc) is estimated based on the closely related lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which shares the same 14:1 acyl chains.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes using this compound

This protocol describes the preparation of cationic liposomes composed solely of this compound. Studies have shown that some efficient cationic lipids do not require a helper lipid for successful delivery.[3]

Materials:

  • This compound

  • Chloroform

  • Hydration buffer (e.g., RNase-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to 30-40°C.

    • Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the estimated phase transition temperature of the lipid (e.g., 30°C).

    • Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This may result in a milky suspension.

  • Sonication:

    • Place the flask containing the MLV suspension in a bath sonicator.

    • Sonicate for 5-10 minutes at a temperature above the Tc to aid in the formation of smaller vesicles.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the liposome suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Preparation of Liposomes with this compound and a Helper Lipid

The inclusion of a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, can enhance the stability and transfection efficiency of cationic liposomes.[8][9] This protocol outlines the preparation of liposomes with a helper lipid.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform

  • Hydration buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Mixture Preparation:

    • Dissolve this compound and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Lipid Film Formation, Hydration, Sonication, and Extrusion:

    • Follow steps 1-4 from Protocol 1.

  • Storage:

    • Store the prepared liposomes at 4°C.

Protocol 3: Encapsulation of siRNA into this compound Liposomes

This protocol describes the formation of lipoplexes by complexing siRNA with pre-formed cationic liposomes.

Materials:

  • Prepared cationic liposomes (from Protocol 1 or 2)

  • siRNA stock solution

  • Nuclease-free water or buffer

Procedure:

  • Dilution of Liposomes and siRNA:

    • In separate nuclease-free tubes, dilute the cationic liposome suspension and the siRNA stock solution with the same buffer.

  • Lipoplex Formation:

    • Add the diluted liposome suspension to the diluted siRNA solution. A common starting point for the lipid to nucleic acid ratio is 4:1 by weight.[1]

    • Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Characterization and Use:

    • The resulting lipoplexes are now ready for characterization and use in cell culture experiments.

Characterization of Liposomes

Proper characterization of the prepared liposomes is crucial to ensure quality and reproducibility.

ParameterMethodTypical Expected Values for Cationic Liposomes
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100-200 nm; PDI: < 0.2
Zeta Potential Laser Doppler VelocimetryPositive value (e.g., +30 to +60 mV)
Encapsulation Efficiency RiboGreen Assay (for siRNA)Varies depending on formulation and protocol
Protocol 4: Determination of siRNA Encapsulation Efficiency

Materials:

  • Lipoplex suspension

  • RiboGreen reagent

  • Triton X-100 (10% solution)

  • TE buffer (Tris-EDTA)

  • Fluorometer

Procedure:

  • Prepare two sets of samples from the lipoplex suspension.

  • Sample 1 (Total siRNA):

    • Add Triton X-100 to a final concentration of 1% to lyse the liposomes and release the encapsulated siRNA.

  • Sample 2 (Free siRNA):

    • This sample remains untreated.

  • Dilute both samples in TE buffer and add the RiboGreen reagent according to the manufacturer's instructions.

  • Measure the fluorescence of both samples using a fluorometer.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Visualizing the Workflow

Liposome_Preparation_Workflow

Signaling Pathway and Cellular Uptake

The primary mechanism by which cationic liposomes deliver their cargo into cells involves electrostatic interactions with the negatively charged cell membrane, followed by endocytosis.

Cellular_Uptake_Pathway lipoplex Cationic Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosol endosomal_escape->cytosol siRNA siRNA_release siRNA Release cytosol->siRNA_release risc RISC Loading siRNA_release->risc target_mrna Target mRNA Cleavage risc->target_mrna

Conclusion

This compound is a highly effective cationic lipid for the preparation of liposomes for nucleic acid delivery. The protocols outlined above provide a robust framework for the formulation and characterization of these delivery vehicles. Optimization of parameters such as the lipid-to-helper lipid ratio and the lipid-to-siRNA ratio may be necessary to achieve the desired characteristics for specific applications. The inherent biodegradability and low toxicity of this class of lipids make them a promising tool for advancing the field of gene therapy.

References

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool in understanding the complex roles of lipids in health and disease, from biomarker discovery to drug development. Accurate and precise quantification of lipid species by mass spectrometry (MS) is highly dependent on the effective use of internal standards. Internal standards are essential for correcting for variations that can occur during sample preparation, extraction, and MS analysis, thereby ensuring data reliability and reproducibility.

This document provides detailed application notes and protocols for the use of 14:1 EPC (1-myristoyl-2-palmitoyl-sn-glycero-3-ethylphosphocholine) trifluoromethanesulfonate as a non-endogenous internal standard in quantitative lipidomics workflows. As a synthetic phosphocholine with fatty acid chains not commonly found in high abundance in biological systems, 14:1 EPC is an excellent candidate for an internal standard. Its structural similarity to endogenous phosphatidylcholines allows it to mimic their behavior during extraction and ionization, while its unique mass allows for clear differentiation in mass spectra.

Principle of Use

14:1 EPC trifluoromethanesulfonate is a high-purity synthetic phospholipid that is not naturally present in most biological samples. It is added at a known concentration to a sample at the beginning of the lipid extraction process. By being present throughout the entire sample preparation and analysis workflow, it experiences the same potential for loss or variability as the endogenous lipids of interest. The signal intensity of the endogenous lipids is then normalized to the signal intensity of the 14:1 EPC internal standard. This normalization corrects for variations in extraction efficiency, sample handling, and instrument response, leading to more accurate and precise quantification of the target lipid species.

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound

  • LC-MS grade methanol

  • LC-MS grade chloroform

  • Amber glass vial with PTFE-lined cap

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolve the weighed standard in a known volume of a 1:1 (v/v) mixture of chloroform and methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

II. Lipid Extraction from Plasma/Serum using a Modified Folch Method

Materials:

  • Plasma or serum sample

  • This compound internal standard stock solution

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • LC-MS grade water

  • Conical glass tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a conical glass tube, add a specific volume of the plasma/serum sample (e.g., 50 µL).

  • Add a known amount of the this compound internal standard stock solution to the sample. The final concentration should be within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of LC-MS grade water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 (v/v) acetonitrile:isopropanol).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters (Representative):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min: 30% B; 2-15 min: linear gradient to 90% B; 15-18 min: 90% B; 18.1-20 min: return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

MS Parameters (Representative for Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Mass Range m/z 100-1200
Data Acquisition Full scan or targeted MS/MS

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide an example of how to summarize the performance of an internal standard, based on representative data for a similar non-endogenous phosphatidylcholine standard, PC(17:0/17:0).[1]

Table 1: Linearity of Detection for Non-Endogenous Phosphatidylcholine Standard

This table demonstrates the linear response of the internal standard over a range of concentrations. The coefficient of determination (r²) indicates how well the data points fit a linear model.[1]

AnalyteInternal StandardConcentration Range (µg/mL)Linear Regression Equation
PC(17:0/17:0)(None - for linearity assessment)1 - 100y = 1.254x + 0.0870.995

Table 2: Intraday and Interday Repeatability

This table shows the precision of the method over short (intraday) and long (interday) periods. The relative standard deviation (RSD) is a measure of precision.[1]

AnalyteInternal StandardConcentration (µg/mL)Intraday RSD (%) (n=5)Interday RSD (%) (n=5 over 3 days)
Endogenous PC MixPC(17:0/17:0)Spiked Plasma4.86.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a lipidomics experiment utilizing an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with 14:1 EPC Internal Standard Sample->Spike Add known amount Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown of Lipid Extract Extraction->Drydown Reconstitution Reconstitution in LC-MS Solvent Drydown->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS Peak Peak Detection and Integration LCMS->Peak Normalization Normalization to Internal Standard Peak->Normalization Quantification Quantification of Endogenous Lipids Normalization->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Lipidomics experimental workflow using an internal standard.

Signaling Pathway Context

Lipids are integral components of numerous signaling pathways. For instance, phosphatidylcholines are key constituents of cell membranes and are involved in pathways related to cell growth, proliferation, and apoptosis. The accurate quantification of changes in phosphatidylcholine species can provide insights into the dysregulation of these pathways in various diseases.

G cluster_membrane Cell Membrane cluster_pathway Signaling Pathways PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) Activation DAG->PKC mTOR mTOR Pathway Activation PA->mTOR CellGrowth Cell Growth & Proliferation PKC->CellGrowth mTOR->CellGrowth

Caption: Simplified overview of signaling pathways involving phosphatidylcholine.

References

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 14:1 EPC trifluoromethanesulfonate as an internal standard in mass spectrometry-based lipidomics. This document is intended to guide researchers in achieving accurate and reproducible quantification of phospholipids in complex biological samples.

Introduction

1-myristoleoyl-2-hydroxy-sn-glycero-3-ethylphosphocholine (14:1 EPC) trifluoromethanesulfonate is a synthetic cationic phospholipid. Its unique structure, with a 14-carbon monounsaturated fatty acid (myristoleoyl acid) at the sn-1 position and an ethylated phosphate group, makes it a suitable internal standard for mass spectrometry (MS) analysis of various phosphatidylcholines (PCs) and other phospholipid species. In mass spectrometry, internal standards are crucial for correcting variations that can occur during sample preparation and analysis, ensuring accurate quantification.[1][2][3][4] The use of a known concentration of an internal standard allows for the precise measurement of endogenous lipid species by comparing the signal intensity of the analyte to that of the standard.[1][3][4]

Principle of Internal Standardization in Lipidomics

Mass spectrometry is a highly sensitive technique, but signal intensity can be affected by various factors, including sample matrix effects, instrument drift, and variations in sample extraction and injection volume.[2][4] An internal standard (IS) is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, and is added at a known concentration to all samples, calibrators, and quality controls.[1][3]

The fundamental principle is that the IS will experience similar variations as the analyte during the analytical process. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification. The ideal internal standard should not be naturally present in the sample.[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound relevant to its use in mass spectrometry.

PropertyValueReference
Chemical Formula C₃₉H₇₃F₃NO₁₁PS[5]
Molecular Weight 852.03 g/mol [5]
Exact Mass 851.459 Da[6]
Purity ≥98% (as specified by most commercial suppliers)N/A
Storage Conditions -20°C in a dry environment[6]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of the internal standard for consistent addition to samples.

Materials:

  • This compound

  • LC-MS grade methanol

  • LC-MS grade chloroform

  • Amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Volumetric flasks (1 mL and 10 mL)

  • Calibrated micropipettes

Procedure:

  • Accurately weigh 1 mg of this compound using a calibrated analytical balance.

  • Dissolve the weighed standard in 1 mL of a 1:1 (v/v) chloroform:methanol solution in a 1 mL volumetric flask to obtain a 1 mg/mL primary stock solution.

  • Ensure complete dissolution by vortexing for 30 seconds.

  • From the primary stock solution, prepare a working stock solution of 10 µg/mL by diluting 100 µL of the primary stock into 9.9 mL of methanol in a 10 mL volumetric flask.

  • Store both stock solutions at -20°C in amber glass vials to prevent photodegradation.

Lipid Extraction from Biological Samples with Internal Standard Spiking

Objective: To extract lipids from a biological matrix (e.g., plasma, cell lysate) and incorporate the internal standard. This protocol is based on the widely used Bligh-Dyer extraction method.[7]

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • This compound working stock solution (10 µg/mL)

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • LC-MS grade water

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

  • Conical glass centrifuge tubes

Procedure:

  • To a 2 mL glass centrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the 10 µg/mL this compound working stock solution to the sample.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

LC-MS/MS Analysis for Phospholipid Quantification

Objective: To separate and detect the lipid species of interest and the internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

  • A reversed-phase C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound ([M]+) is m/z 702.5. A characteristic product ion for phosphatidylcholines is the phosphocholine headgroup at m/z 184.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14:1 EPC (IS) 702.5184.135
Example PC (16:0/18:1)760.6184.135
Example LysoPC (16:0)496.3184.125

Data Analysis and Quantification

The concentration of the endogenous lipid is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor is determined by analyzing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with 14:1 EPC IS sample->spike extract Lipid Extraction (Bligh-Dyer) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Workflow for lipid quantification using an internal standard.

Principle of Internal Standardization Logic

internal_standardization_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation analyte Analyte (Unknown Concentration) process Sample Prep & MS Analysis (with inherent variability) analyte->process is Internal Standard (Known Concentration) is->process analyte_signal Analyte Signal process->analyte_signal is_signal IS Signal process->is_signal ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio result Accurate Quantification ratio->result

Caption: Logic of internal standardization for accurate quantification.

References

Application Notes and Protocols for siRNA Delivery Using 14:1 EPC Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target cells remains a significant challenge. Cationic lipids have been widely investigated as non-viral vectors for siRNA delivery due to their ability to form complexes with negatively charged siRNA, facilitating cellular uptake and endosomal escape.

14:1 EPC trifluoromethanesulfonate is a cationic lipid, specifically 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate, that has demonstrated high efficiency in mediating siRNA delivery. Studies have shown that nanoparticles formulated with 14:1 EPC can achieve significant gene silencing, in some cases exceeding the performance of commercially available transfection reagents[1][2]. The monounsaturated 14:1 acyl chains of the lipid are a key feature contributing to its effectiveness as a carrier for siRNA[1].

These application notes provide detailed protocols for the formulation of 14:1 EPC-based nanoparticles for siRNA delivery, methods for their characterization, and protocols for in vitro transfection experiments.

Data Presentation

The following tables summarize key quantitative data for siRNA delivery systems utilizing 14:1 EPC, providing a basis for experimental design and comparison.

Table 1: Physicochemical Properties of 14:1 EPC-based Nanoparticles for siRNA Delivery

ParameterValueReference
siRNA Encapsulation Efficiency 78 - 82%[3]
Nanoparticle Size (Hydrodynamic Diameter) 80 - 500 nm (for hybrid nanoparticles)[3]
Zeta Potential Positive (specific value not reported)[3]

Note: The nanoparticle size and zeta potential can vary depending on the formulation method, the inclusion of helper lipids, and the buffer conditions.

Table 2: In Vitro Performance of 14:1 EPC-based Nanoparticles for siRNA Delivery

ParameterDetailsCell LineReference
Optimal Lipid Concentration 2 - 3 µg per well (in a 96-well plate)MCF-7[2]
Transfection Time 16 hoursMCF-7[2]
Toxicity Negligible at optimal concentrationsMCF-7[2]
siRNA Release Kinetics ~50% release in 12 - 20 hoursN/A[3]

Experimental Protocols

Protocol 1: Formulation of 14:1 EPC/siRNA Nanoparticles by Lipid Film Hydration

This protocol describes the preparation of cationic liposomes composed of this compound, which are then complexed with siRNA to form nanoparticles.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) (optional)

  • Chloroform

  • Sterile, RNase-free water

  • siRNA stock solution (e.g., 20 µM in RNase-free buffer)

  • Sterile, glass vials

  • Nitrogen or argon gas source

  • Vacuum desiccator

  • Bath sonicator

  • Probe sonicator (optional)

Procedure:

  • Lipid Film Preparation: a. Dissolve this compound (and helper lipid, if used) in chloroform in a glass vial. A common molar ratio for cationic lipid to helper lipid is 1:1. b. Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. c. Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with sterile, RNase-free water by adding the water to the vial and vortexing vigorously. The final lipid concentration should be determined based on the desired concentration for the experiments. b. Allow the lipid mixture to hydrate overnight at 4°C to ensure complete hydration.

  • Sonication: a. To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator for 5-10 minutes, or until the solution becomes translucent. b. For a more uniform size distribution, a probe sonicator can be used. Sonicate on ice in short bursts to prevent overheating and degradation of the lipids.

  • siRNA Complexation: a. In a sterile, RNase-free microcentrifuge tube, dilute the desired amount of siRNA in an appropriate volume of RNase-free buffer (e.g., PBS or Opti-MEM). b. Add the 14:1 EPC liposome suspension to the diluted siRNA. The optimal ratio of lipid to siRNA should be determined empirically, but a common starting point is a nitrogen to phosphate (N/P) ratio of 4:1 to 10:1. c. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes. d. The nanoparticles are now ready for characterization and in vitro experiments.

Protocol 2: Characterization of 14:1 EPC/siRNA Nanoparticles

1. Size and Zeta Potential Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Dilute a small aliquot of the nanoparticle suspension in sterile, filtered water or an appropriate buffer to a suitable concentration for DLS analysis. b. Measure the hydrodynamic diameter (size) and polydispersity index (PDI) to assess the size distribution. c. Measure the zeta potential to determine the surface charge of the nanoparticles. A positive zeta potential is expected, which is crucial for interaction with the negatively charged cell membrane.

2. siRNA Encapsulation Efficiency:

  • Method: Quantify the amount of siRNA encapsulated within the nanoparticles using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

  • Procedure: a. Prepare two sets of samples. In one set, measure the fluorescence of the intact nanoparticle suspension. b. In the second set, lyse the nanoparticles by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA, and then measure the total fluorescence. c. The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Fluorescence of intact nanoparticles) / Total Fluorescence] x 100

Protocol 3: In Vitro siRNA Transfection in Mammalian Cells

This protocol provides a general guideline for transfecting mammalian cells with 14:1 EPC/siRNA nanoparticles. Optimization for specific cell types and siRNA sequences is recommended.

Materials:

  • Mammalian cells (e.g., MCF-7)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 14:1 EPC/siRNA nanoparticles (prepared as in Protocol 1)

  • Positive control siRNA (targeting a known gene)

  • Negative control siRNA (non-targeting)

  • 96-well or other multi-well cell culture plates

  • Reagents for assessing gene knockdown (e.g., for qRT-PCR or Western blotting)

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, remove the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Prepare the transfection complexes by diluting the 14:1 EPC/siRNA nanoparticles in serum-free medium to the desired final siRNA concentration (e.g., 50 nM). d. Add the diluted transfection complexes to the cells. e. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Assessment of Gene Knockdown: a. Harvest the cells at the desired time point. b. Analyze the knockdown of the target gene at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.

Visualizations

Cellular Uptake and siRNA Release Pathway

G Cellular Uptake and Endosomal Escape of 14:1 EPC/siRNA Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle 14:1 EPC/siRNA Nanoparticle Endocytosis Clathrin/Caveolae- mediated Endocytosis Nanoparticle->Endocytosis Binding CellMembrane Cell Membrane EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome Internalization LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome RISC RISC Loading LateEndosome->RISC Endosomal Escape (Proton Sponge Effect) Cytoplasm Cytoplasm mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene Silencing

Caption: Cellular uptake and intracellular trafficking of 14:1 EPC/siRNA nanoparticles.

Experimental Workflow for In Vitro siRNA Transfection

G Experimental Workflow for In Vitro Transfection Start Start LipidFilm Prepare 14:1 EPC Lipid Film Start->LipidFilm CellSeeding Seed Cells in Multi-well Plates Start->CellSeeding Hydration Hydrate and Sonicate to form Liposomes LipidFilm->Hydration Complexation Complex Liposomes with siRNA Hydration->Complexation Characterization Characterize Nanoparticles (Size, Zeta Potential, Encapsulation) Complexation->Characterization Transfection Transfect Cells with Nanoparticles Characterization->Transfection CellSeeding->Transfection Incubation Incubate for 24-72h Transfection->Incubation Analysis Analyze Gene Knockdown (qRT-PCR / Western Blot) Incubation->Analysis End End Analysis->End

Caption: Workflow for preparing and testing 14:1 EPC/siRNA nanoparticles in vitro.

References

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:1 EPC trifluoromethanesulfonate is a cationic lipid belonging to the ethyl-phosphatidylcholine (EPC) class of lipids. Characterized by two monounsaturated 14-carbon chains (myristoleoyl), it has emerged as a potent transfection agent and a valuable component in the formulation of drug delivery systems, particularly for nucleic acids like siRNA. Its positive charge facilitates the encapsulation of negatively charged therapeutic molecules and interaction with cell membranes, promoting cellular uptake. This document provides an overview of its applications, relevant data, and detailed protocols for its use in research and development.

Applications in Drug Delivery

This compound is primarily utilized in the formation of liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic agents. Its key applications include:

  • Gene Therapy and siRNA Delivery: Due to its high transfection efficiency, this compound is particularly effective for the delivery of small interfering RNA (siRNA), short hairpin RNA (shRNA), and plasmid DNA (pDNA) to cells. Cationic liposomes formulated with this lipid can efficiently encapsulate nucleic acids and facilitate their entry into cells for gene silencing or gene expression. Studies have shown that cationic PCs with monounsaturated 14:1 chains exhibit maximum transfection activity.

  • Targeted Drug Delivery: Liposomes incorporating this compound can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the encapsulated drug to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Cancer Therapy: Cationic liposomes can be used to deliver chemotherapeutic agents to tumor cells. The positive charge of the liposomes can lead to preferential accumulation at the negatively charged tumor vasculature.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes key characteristics and findings for this class of cationic lipids. Researchers should consider this as a general guideline and perform specific experiments to optimize their formulations.

ParameterTypical Value/ObservationSignificance in Drug Delivery
Lipid Structure Cationic ethyl-phosphatidylcholine with two 14:1 monounsaturated acyl chains.The cationic headgroup is crucial for interacting with and encapsulating negatively charged cargo like nucleic acids. The 14:1 acyl chains contribute to the fluidity and stability of the lipid bilayer and have been associated with high transfection efficiency.
Transfection Efficiency Reported to be high, exceeding that of some commercial transfection reagents for siRNA delivery.Indicates its potential as a highly effective non-viral vector for gene therapy applications.
Toxicity Generally considered to have low toxicity.A crucial advantage for in vivo applications, suggesting better biocompatibility compared to some other cationic lipids.
Mechanism of Action Promotes the formation of a cubic phase in cell membranes, facilitating the release of cargo into the cytoplasm.This non-electrostatic mechanism contributes to its high transfection efficiency.
Helper Lipids Often formulated with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.Helper lipids can enhance the stability of the liposomes and facilitate endosomal escape of the payload.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes

This protocol describes a general method for preparing cationic liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Drug or nucleic acid to be encapsulated

  • Rotary evaporator

  • Bath sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument for size measurement

  • Zeta potential analyzer

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it at a controlled speed.

    • Apply a vacuum to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous solution (e.g., PBS) containing the drug or nucleic acid to be encapsulated. The volume of the aqueous solution will determine the final lipid concentration.

    • Gently rotate the flask by hand to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be done at a temperature above the phase transition temperature of the lipids.

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be sonicated or extruded.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear. Monitor the temperature to avoid overheating.

    • Extrusion: Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes. This will produce LUVs with a diameter close to the pore size of the membrane.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to confirm the surface charge of the liposomes.

    • Quantify the encapsulation efficiency by separating the unencapsulated drug/nucleic acid from the liposomes (e.g., using size exclusion chromatography or centrifugation) and measuring the concentration of the encapsulated material.

Protocol 2: In Vitro Transfection of Cells with this compound Lipoplexes

This protocol provides a general guideline for transfecting mammalian cells with nucleic acid-loaded liposomes (lipoplexes).

Materials:

  • Nucleic acid-loaded this compound liposomes (prepared as in Protocol 1)

  • Mammalian cells in culture

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Opti-MEM® or other serum-free medium

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in the culture plates at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • On the day of transfection, dilute the nucleic acid-loaded liposomes in serum-free medium.

    • In a separate tube, dilute the nucleic acid (e.g., siRNA) in the same volume of serum-free medium.

    • Gently mix the diluted liposomes and the diluted nucleic acid and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-nucleic acid ratio should be determined experimentally.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add serum-free medium to each well.

    • Add the lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium (containing serum).

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis:

    • Assess the transfection efficiency by measuring the expression of the target gene (for gene expression) or the knockdown of the target gene (for siRNA) using appropriate methods such as qPCR, western blotting, or fluorescence microscopy (if a fluorescent reporter is used).

    • Evaluate cell viability using methods like the MTT assay to assess any potential cytotoxicity of the lipoplexes.

Mandatory Visualization

experimental_workflow cluster_formulation Protocol 1: Liposome Formulation cluster_transfection Protocol 2: In Vitro Transfection lipid_film 1. Lipid Film Preparation (this compound + Helper Lipid) hydration 2. Hydration (with Drug/Nucleic Acid Solution) lipid_film->hydration sizing 3. Sizing (Sonication or Extrusion) hydration->sizing characterization 4. Characterization (Size, Zeta Potential, Encapsulation Efficiency) sizing->characterization lipoplex_formation 2. Lipoplex Formation (Liposomes + Nucleic Acid) characterization->lipoplex_formation Formulated Liposomes cell_seeding 1. Cell Seeding transfection 3. Transfection of Cells cell_seeding->transfection lipoplex_formation->transfection analysis 4. Analysis (Gene Expression/Knockdown, Viability)

Caption: Workflow for the formulation of this compound liposomes and subsequent in vitro cell transfection.

signaling_pathway cluster_uptake Cellular Uptake and Cargo Release lipoplex Cationic Lipoplex (14:1 EPC + Nucleic Acid) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Cubic Phase Promotion) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm cargo_release Nucleic Acid Release cytoplasm->cargo_release therapeutic_effect Therapeutic Effect (Gene Silencing/Expression) cargo_release->therapeutic_effect

Caption: Proposed mechanism of cellular uptake and intracellular release of nucleic acids delivered by this compound lipoplexes.

Application Notes and Protocols for Creating Lipid Bilayers with 1-myristoleoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:1 EPC) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and characterizing lipid bilayers incorporating the cationic lipid 1-myristoleoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:1 EPC) trifluoromethanesulfonate. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate the use of this lipid in various research and drug development applications, such as in transfection and drug delivery.[1][2]

Introduction

Artificial lipid bilayers are fundamental tools for studying the structure and function of cell membranes and for the development of drug delivery systems.[3] 14:1 EPC trifluoromethanesulfonate is a cationic ethyl-phosphatidylcholine (EPC) with monounsaturated 14:1 acyl chains.[1][2] Its positive charge makes it particularly suitable for applications involving interaction with negatively charged molecules such as nucleic acids, making it a valuable component in gene delivery and transfection studies.[4] The trifluoromethanesulfonate salt form provides the counter-ion to the cationic headgroup. The inclusion of this cationic lipid can influence the physical properties of the bilayer, including its surface charge, fluidity, and stability.

This document outlines two common methods for forming lipid bilayers containing this compound: the vesicle fusion method to form supported lipid bilayers (SLBs) and the thin-film hydration method to produce liposomes (vesicles).

Data Presentation

The following tables summarize typical quantitative data for the preparation and characterization of lipid bilayers containing this compound.

Table 1: Lipid Stock Solution and Vesicle Formation Parameters

ParameterValue
Lipid Composition
This compound10 - 50 mol%
Helper Lipid (e.g., DOPC*)50 - 90 mol%
Cholesterol0 - 40 mol%
Stock Solution
Lipid Concentration1 - 10 mg/mL
SolventChloroform/Methanol (2:1, v/v)
Vesicle Formation (Thin-Film Hydration)
Hydration Buffer10 mM Tris, 150 mM NaCl, pH 7.4
Hydration TemperatureAbove the Tm of the lipid mixture
Sonication/ExtrusionBath sonication (5-10 min) or extrusion through 100 nm polycarbonate membranes (11-21 passes)
Supported Lipid Bilayer (SLB) Formation (Vesicle Fusion)
SubstrateSilicon dioxide, glass, or mica
Vesicle Concentration0.1 - 1 mg/mL in hydration buffer
Incubation Time30 - 60 min
Incubation TemperatureRoom Temperature

*DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine

Table 2: Expected Biophysical Properties of 14:1 EPC-Containing Bilayers

PropertyMethod of MeasurementExpected Value/Range
Vesicle Size (Hydrodynamic Diameter)Dynamic Light Scattering (DLS)100 - 150 nm (post-extrusion)
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light Scattering (ELS)+10 to +50 mV (increases with 14:1 EPC content)
Bilayer ThicknessAtomic Force Microscopy (AFM) or Neutron Reflectometry4 - 5 nm
Fluidity (Diffusion Coefficient)Fluorescence Recovery After Photobleaching (FRAP)1 - 5 µm²/s

Experimental Protocols

Protocol 1: Liposome Formation by Thin-Film Hydration

This protocol describes the formation of unilamellar vesicles (liposomes) containing this compound.

Materials:

  • This compound

  • Helper lipid (e.g., DOPC)

  • Cholesterol (optional)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, add the desired amounts of this compound, helper lipid, and cholesterol from stock solutions.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

  • Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask above the lipid transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Place the flask in a bath sonicator and sonicate for 5-10 minutes, or until the suspension becomes clear. This method produces small unilamellar vesicles (SUVs).

    • Extrusion: For more uniformly sized large unilamellar vesicles (LUVs), load the MLV suspension into a mini-extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 11-21 passes.

Protocol 2: Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion

This protocol details the formation of a supported lipid bilayer on a solid substrate.

Materials:

  • Liposome suspension containing this compound (from Protocol 1)

  • Solid substrate (e.g., glass coverslip, silicon wafer, or mica disc)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

Procedure:

  • Substrate Cleaning: Clean the substrate to create a hydrophilic surface. For glass or silicon, immerse in Piranha solution for 10-15 minutes (use appropriate personal protective equipment and work in a fume hood). Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Vesicle Dilution: Dilute the prepared liposome suspension in the buffer to a final concentration of 0.1-1 mg/mL.

  • Bilayer Formation: Pipette the diluted vesicle solution onto the cleaned substrate. Allow the vesicles to adsorb and fuse on the surface for 30-60 minutes at room temperature.

  • Rinsing: Gently rinse the substrate with fresh buffer to remove any unfused vesicles. The SLB is now formed and should be kept hydrated.

Visualizations

Experimental Workflow for Liposome and SLB Formation

G cluster_0 Liposome Formation cluster_1 Supported Lipid Bilayer (SLB) Formation A 1. Prepare Lipid Mixture (14:1 EPC + Helper Lipid) B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film (Buffer Addition) B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Sonication or Extrusion) D->E F Unilamellar Vesicles (Liposomes) E->F H 7. Add Liposome Suspension to Substrate F->H Use for SLB Formation G 6. Clean Substrate (e.g., Piranha Etch) G->H I 8. Vesicle Fusion H->I J 9. Rinse to Remove Excess Vesicles I->J K Supported Lipid Bilayer (SLB) J->K

Caption: Workflow for creating liposomes and supported lipid bilayers.

General Signaling Pathway for Membrane Protein Studies

Lipid bilayers created with 14:1 EPC can serve as a matrix to reconstitute membrane proteins for functional studies. The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common subject of such studies.

G cluster_membrane Lipid Bilayer GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Ligand Ligand Ligand->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generic GPCR signaling pathway.

References

Preparation of 14:1 EPC Trifluoromethanesulfonate Stock Solutions for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of stock solutions of 14:1 EPC trifluoromethanesulfonate (1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate), a cationic lipid widely utilized in the formulation of liposomes for drug and nucleic acid delivery.[1][2] The protocol includes information on material properties, step-by-step instructions for dissolution, and best practices for storage and handling to ensure solution stability and integrity.

Introduction

This compound is a cationic phospholipid derivative that plays a crucial role in the development of non-viral gene delivery systems and drug carriers.[2][3] Its amphiphilic nature, combined with a net positive charge, facilitates the encapsulation of therapeutic agents and promotes interaction with negatively charged cell membranes, leading to efficient cellular uptake. The monounsaturated 14:1 acyl chains contribute to the fluidity of the lipid bilayer, which is a critical factor in the formulation of stable and effective liposomal delivery vehicles.[3] Accurate and consistent preparation of stock solutions is the foundational step for reproducible downstream applications, including transfection experiments and the formulation of lipid nanoparticles (LNPs).

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Chemical Name 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate[1]
Synonyms 14:1 EPC (Tf Salt)[1]
CAS Number 1246304-44-8[1][2]
Molecular Formula C39H73F3NO11PS[1][2]
Molecular Weight 852.00 g/mol [1]
Appearance White to off-white solid[1]
Solubility Chloroform, Methanol, Ethanol[1]
Recommended Storage -20°C, in a dry and dark place[1][2]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Stock Solution in Chloroform

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in chloroform.

Materials:

  • This compound (solid)

  • Anhydrous chloroform (ACS grade or higher)

  • Inert gas (Argon or Nitrogen)

  • Glass vial with a Teflon-lined cap

  • Glass syringe or pipette

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a clean, dry glass vial, accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the lipid.

  • Solvent Addition: Using a glass syringe or pipette, add the appropriate volume of anhydrous chloroform to the vial. For a 10 mg/mL solution, add 1 mL of chloroform for every 10 mg of lipid.

  • Dissolution: Cap the vial tightly and vortex the mixture until the solid is completely dissolved. The solution should be clear and colorless. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Inert Gas Purge: To minimize oxidation of the lipid, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly sealing the cap.

  • Storage: Store the prepared stock solution at -20°C in a dark, dry place.[1][2]

Protocol for Liposome Formulation using this compound Stock Solution

This protocol provides a general method for preparing cationic liposomes, a common application for this lipid.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in chloroform)

  • Helper lipid stock solution (e.g., DOPE in chloroform, optional)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas

  • Vacuum pump

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, add the desired amount of the this compound stock solution. If using a helper lipid, add it at the desired molar ratio.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. Alternatively, evaporate the solvent under a gentle stream of inert gas.

    • Once the bulk solvent is removed, a thin lipid film will be visible on the wall of the flask.

    • To remove any residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of the aqueous hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

    • Gently agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Vesicle Size Reduction (Optional but Recommended):

    • To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication in a bath sonicator until the suspension becomes clear.

    • Alternatively, for a more uniform size distribution, the MLVs can be extruded through polycarbonate membranes of a defined pore size using a mini-extruder.

Safety and Handling

Cationic lipids, including this compound, can be cytotoxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, especially when handling chloroform, which is a hazardous solvent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Visualization

The following diagrams illustrate the workflow for preparing the stock solution and the subsequent formation of liposomes.

G cluster_stock Stock Solution Preparation weigh Weigh Solid Lipid dissolve Dissolve in Chloroform weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store

Caption: Workflow for this compound stock solution preparation.

G cluster_liposome Liposome Formulation Workflow start Lipid Stock Solution(s) film Prepare Lipid Film (Evaporation) start->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv size_reduction Size Reduction (Sonication/Extrusion) mlv->size_reduction suv Small Unilamellar Vesicles (SUVs) Formed size_reduction->suv

Caption: General workflow for the formulation of liposomes from a lipid stock solution.

References

Application Notes and Protocols for the Proper Storage and Handling of Cationic Lipids in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipids are essential components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA and siRNA. The positive charge of these lipids facilitates the encapsulation of negatively charged genetic material and aids in the endosomal escape within target cells. However, the stability and purity of cationic lipids are critical for the efficacy, safety, and reproducibility of LNP-based therapeutics. Improper handling and storage can lead to degradation, affecting transfection efficiency and potentially increasing cytotoxicity. These application notes provide detailed protocols and guidelines for the proper storage, handling, and quality control of cationic lipids in a laboratory setting.

Storage of Cationic Lipids

Proper storage is paramount to maintain the chemical integrity of cationic lipids. Degradation can occur through hydrolysis and oxidation, especially in unsaturated lipids.

General Storage Recommendations
ParameterConditionRationale
Temperature -20°C or belowMinimizes chemical degradation and microbial growth.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of lipid components.[1][2]
Container Borosilicate glass vials with Teflon-lined capsPrevents leaching of impurities from plastic containers and ensures a tight seal.[1][2]
Form As a dry powder or in an organic solventUnsaturated lipids are more stable in solution than as a powder.[1][2]
Specific Storage Conditions
  • Saturated Cationic Lipids (as powder): These are generally more stable as powders and should be stored at -20°C in a desiccator to prevent moisture absorption. Before opening, the container must be allowed to warm to room temperature to avoid condensation.[1][2][3]

  • Unsaturated Cationic Lipids (as powder): These are highly susceptible to oxidation and are hygroscopic. It is strongly recommended to dissolve them in a suitable organic solvent, such as chloroform or ethanol, and store the solution under an inert atmosphere at -20°C.[1][2][3]

  • Cationic Lipids in Organic Solvent: Solutions should be stored in glass vials with Teflon-lined caps at -20°C under an inert gas. Avoid using plastic containers as organic solvents can leach plasticizers.[1][2]

Handling of Cationic Lipids

Safe and proper handling procedures are crucial to prevent contamination, degradation, and ensure personnel safety.

General Handling Workflow

The following diagram illustrates the general workflow for handling cationic lipids from receiving to experimental use.

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_formulation LNP Formulation Receiving Receive Shipment Inspection Inspect for Damage Receiving->Inspection Receiving->Inspection Storage_Initial Store at -20°C (or as specified) Inspection->Storage_Initial Inspection->Storage_Initial Equilibration Equilibrate to Room Temp. Storage_Initial->Equilibration Storage_Initial->Equilibration Weighing Weighing (if powder) or Aliquoting (if solution) Equilibration->Weighing Equilibration->Weighing Dissolution Dissolution in Organic Solvent Weighing->Dissolution Weighing->Dissolution Mixing Mix with other Lipids Dissolution->Mixing Dissolution->Mixing Formulation Formulate LNPs Mixing->Formulation Mixing->Formulation

Figure 1. General workflow for handling cationic lipids.
Step-by-Step Handling Protocol

  • Receiving and Inspection: Upon receipt, inspect the packaging for any signs of damage or temperature excursions during transit. Immediately transfer the lipid to a -20°C freezer.

  • Equilibration: Before use, allow the container to warm to room temperature for at least 30 minutes. This is critical to prevent moisture condensation on the cold lipid, which can lead to hydrolysis.[3]

  • Weighing and Dispensing (for powders):

    • Perform in a chemical fume hood.

    • Use non-static weighing paper or a glass container.

    • Minimize exposure to air and light.

    • Recap the container tightly, purge with an inert gas if possible, and return to the freezer promptly.

  • Handling of Organic Solutions:

    • Always use glass or stainless steel syringes and needles.[1][2]

    • Avoid using plastic pipette tips with organic solvents as they can leach impurities.[1][2]

    • Transfer the desired volume to a clean glass vial.

    • If the original vial is to be stored again, flush with an inert gas before sealing.

Safety Precautions

Cationic lipids can be cytotoxic and may cause skin and eye irritation. Always adhere to the following safety measures:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle cationic lipids in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of powders or aerosols of solutions.

  • In case of skin contact, wash immediately with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for the specific cationic lipid for detailed safety information.

Experimental Protocols

Protocol for Solubilizing Cationic Lipid Powders
  • Bring the vial of cationic lipid powder to room temperature.

  • In a chemical fume hood, weigh the desired amount of lipid into a clean, dry glass vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., chloroform or ethanol) to achieve the desired concentration.

  • Vortex or sonicate briefly until the lipid is completely dissolved. For some lipids, gentle warming (e.g., 37°C) may be necessary.

  • If not for immediate use, flush the vial with argon or nitrogen, seal tightly with a Teflon-lined cap, and store at -20°C.

Protocol for Quality Control: Purity Assessment by HPLC-CAD

This protocol provides a general method for assessing the purity of a cationic lipid using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Cationic lipid standard of known purity

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cationic lipid in a suitable solvent (e.g., methanol or chloroform/methanol mixture) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for calibration curve generation.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Methanol with 0.1% TFA

    • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of the main lipid peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Cationic Lipid Stability

The stability of cationic lipids is influenced by temperature, pH, and exposure to light and air.

Stability Indicating Parameters
ParameterMethod of AnalysisPotential Impact of Instability
Purity HPLC-CAD, LC-MSDecrease in active ingredient, increase in potentially toxic degradants.
Appearance Visual InspectionColor change or precipitation may indicate degradation.
pH (of aqueous dispersion) pH meterA shift in pH can indicate hydrolysis.
Example Stability Data for a Cationic Lipid in an LNP Formulation

The following table summarizes the stability of a cationic lipid within an LNP formulation at different storage temperatures over a 10-month period. The data represents the percentage change from the initial concentration.

Storage Temperature1 Month3 Months6 Months10 Months
-70°C 0%~ -5%~ -10%~ -12%
-20°C 0%~ -2%~ -5%~ -8%
4°C 0%~ -1%~ -3%~ -5%
25°C ~ -2%~ -8%DiscontinuedDiscontinued

Data is illustrative and based on trends reported in the literature.[2]

Logical Workflow for Cationic Lipid Quality Control

The following diagram outlines the logical workflow for the quality control of incoming cationic lipids.

G start Receive Cationic Lipid Lot doc_review Review Certificate of Analysis (CoA) start->doc_review visual_insp Visual Inspection (Color, Appearance) doc_review->visual_insp purity_test Purity Analysis (HPLC-CAD/MS) visual_insp->purity_test decision Compare to Specifications purity_test->decision pass Release for Use decision->pass Pass fail Quarantine and Investigate decision->fail Fail

Figure 2. Quality control workflow for cationic lipids.

Conclusion

The integrity of cationic lipids is a cornerstone for the successful development of nucleic acid delivery systems. By adhering to the stringent storage, handling, and quality control protocols outlined in these application notes, researchers can ensure the reliability and reproducibility of their experiments, leading to safer and more effective therapeutic outcomes.

References

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Gene Transfection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:1 EPC trifluoromethanesulfonate is a cationic lipid belonging to the ethyl-phosphatidylcholine (EPC) class of molecules. It is specifically a 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine with a trifluoromethanesulfonate counter-ion. This synthetic lipid is designed for the efficient delivery of nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells for gene transfection studies. Cationic lipids are invaluable tools in molecular biology and drug development due to their ability to form complexes with negatively charged nucleic acids, facilitating their transport across the cell membrane. The 14:1 acyl chains in this particular EPC derivative have been associated with high transfection efficiency, making it a potent non-viral vector for gene delivery.

The mechanism of action for cationic lipids like this compound involves the formation of lipoplexes, which are complexes of the cationic lipid and the nucleic acid cargo. The overall positive charge of these lipoplexes promotes interaction with the negatively charged cell surface, leading to cellular uptake primarily through endocytosis. Once inside the cell, the lipid helps in the disruption of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm and subsequently transported to the nucleus for gene expression. EPC derivatives are also noted for their biodegradability and relatively low cytotoxicity compared to other transfection reagents.

Data Presentation

The following tables summarize representative quantitative data for the transfection efficiency and cytotoxicity of this compound. It is important to note that specific performance can vary depending on the cell type, plasmid, and experimental conditions. The data presented here are illustrative and based on comparative studies with similar cationic lipids.

Table 1: Transfection Efficiency of this compound

Cell LineTransfection Efficiency (% of GFP-positive cells)DNA Concentration (µ g/well )Lipid:DNA Ratio (w/w)
HEK293~60-80%1.04:1
HeLa~40-60%1.05:1
A549~30-50%1.56:1
Primary Neurons~15-25%0.53:1

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (µg/mL)AssayIncubation Time (hours)
HEK293> 50MTT48
HeLa> 40MTT48
A549> 30LDH48
Primary Neurons> 20AlamarBlue72

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes from this compound, which can be used for complexing with nucleic acids.

Materials:

  • This compound

  • Chloroform

  • Sterile, nuclease-free water

  • Glass vials with Teflon-lined caps

  • Nitrogen or Argon gas source

  • Sonicator (bath or probe)

  • 0.22 µm syringe filter

Procedure:

  • Dissolve this compound in chloroform to a concentration of 10 mg/mL in a glass vial.

  • Under a gentle stream of nitrogen or argon gas, evaporate the chloroform to form a thin lipid film on the bottom of the vial.

  • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.

  • Hydrate the lipid film with sterile, nuclease-free water to a final lipid concentration of 1 mg/mL.

  • Vortex the vial for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • For the formation of small unilamellar vesicles (SUVs), sonicate the MLV suspension. For bath sonication, sonicate for 15-30 minutes. For probe sonication, use short bursts on ice to avoid overheating.

  • To obtain a more uniform size distribution, the liposome suspension can be extruded through a 0.22 µm polycarbonate membrane.

  • Store the prepared liposomes at 4°C for up to one month.

Protocol 2: Gene Transfection in Adherent Mammalian Cells

This protocol provides a general procedure for transfecting plasmid DNA into adherent mammalian cells using pre-formed this compound liposomes.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete growth medium (with serum and antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (high purity, 0.5-1.0 µg/µL)

  • This compound liposomes (1 mg/mL)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation: a. In a sterile microcentrifuge tube (Tube A), dilute 1 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 4 µL of the 1 mg/mL this compound liposome solution in 50 µL of serum-free medium. Mix gently. c. Add the diluted DNA from Tube A to the diluted lipid in Tube B. Pipette gently to mix. d. Incubate the lipid-DNA complex mixture at room temperature for 20-30 minutes.

  • Transfection: a. Remove the growth medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add 400 µL of fresh, complete growth medium to each well. d. Add the 100 µL of the lipid-DNA complex dropwise to each well. e. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the procedure to evaluate the cytotoxicity of the this compound lipoplexes.

Materials:

  • Transfected cells (from Protocol 2)

  • Control (untransfected) cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • After the 24-48 hour transfection incubation, remove the medium from the wells.

  • Add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate at room temperature for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Transfection Protocol cluster_analysis Analysis lipid 14:1 EPC Trifluoromethanesulfonate film Lipid Film Formation lipid->film hydration Hydration film->hydration sonication Sonication hydration->sonication liposomes Liposomes (1 mg/mL) sonication->liposomes cells Seed Cells dna Dilute Plasmid DNA cells->dna lipid_dilute Dilute Liposomes cells->lipid_dilute complex Form Lipid-DNA Complex dna->complex lipid_dilute->complex add_complex Add Complex to Cells complex->add_complex incubate Incubate 24-48h add_complex->incubate gene_expression Gene Expression Analysis incubate->gene_expression cytotoxicity Cytotoxicity Assay incubate->cytotoxicity

Caption: Experimental workflow for gene transfection using this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Cationic Lipid-DNA Complex (Lipoplex) endosome Endosome lipoplex->endosome Endocytosis escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus DNA Transport transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Protein Expression translation->protein

Caption: General signaling pathway for cationic lipid-mediated gene transfection.

Troubleshooting & Optimization

Technical Support Center: Optimizing 14:1 EPC Concentration for Efficient Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (14:1 EPC) for efficient drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is 14:1 EPC and why is it used in drug delivery?

A1: 14:1 EPC is a cationic lipid that is frequently used in the formation of liposomes and lipid nanoparticles for drug delivery applications. Its positive charge facilitates the encapsulation and delivery of negatively charged molecules like nucleic acids (siRNA, mRNA). It is known for its high transfection efficiency, low toxicity, and biodegradability. The monounsaturated 14:1 acyl chains contribute to the fluidity of the lipid bilayer, which can influence the stability and release characteristics of the delivery vehicle.

Q2: What is a typical starting concentration for 14:1 EPC in a liposomal formulation?

A2: While the optimal concentration is highly dependent on the specific application, co-lipids, and the drug being encapsulated, a common starting point for the total lipid concentration in liposomal formulations is in the range of 10 to 20 mg/mL. For formulations containing 14:1 EPC as a component, its molar ratio in the lipid mixture is a critical parameter to optimize.

Q3: How does the concentration of 14:1 EPC affect the physical properties of liposomes?

A3: The concentration of 14:1 EPC, both as a component of the total lipid mixture and the total lipid concentration itself, can significantly impact the physicochemical properties of the resulting nanoparticles. Generally, an increase in the proportion of cationic lipids like 14:1 EPC can lead to a decrease in particle size and an increase in the positive surface charge (zeta potential).[1] The total lipid concentration can also influence vesicle size, with some studies showing that liposome size decreases with increasing lipid concentration up to a certain point, after which it may increase again.[2]

Q4: What is the impact of 14:1 EPC concentration on drug encapsulation efficiency?

A4: The concentration of 14:1 EPC can influence encapsulation efficiency, particularly for negatively charged drugs like nucleic acids, due to electrostatic interactions. For hydrophilic drugs, a higher total lipid concentration generally leads to a higher encapsulation efficiency by increasing the total internal volume of the liposomes.[3] For hydrophobic drugs, the drug-to-lipid ratio is a more critical parameter, and exceeding the saturation limit of the lipid bilayer can lead to decreased encapsulation efficiency.[4][5]

Q5: How can I improve the stability of my 14:1 EPC-containing liposomes?

A5: To enhance stability and prevent aggregation, consider the following:

  • Optimize Zeta Potential: A higher positive zeta potential (typically > +30 mV) due to the cationic nature of 14:1 EPC can provide electrostatic stabilization.[6]

  • Incorporate Helper Lipids: Including neutral or zwitterionic lipids like DOPE or cholesterol can help stabilize the bilayer structure.

  • PEGylation: The addition of a small percentage (e.g., 1-5 mol%) of a PEGylated lipid can provide steric stabilization, preventing aggregation.

  • Storage Conditions: Store liposome suspensions at an appropriate temperature (typically 4°C) and avoid freeze-thaw cycles without a suitable cryoprotectant.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid Ratio For hydrophobic drugs, the amount of drug may be saturating the lipid bilayer. Try decreasing the initial drug concentration or increasing the total lipid concentration. For hydrophilic drugs, the internal aqueous volume may be insufficient. Increasing the total lipid concentration can increase the total entrapped volume.[3][5]
Inefficient Hydration Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film above the phase transition temperature of all lipid components with gentle agitation to ensure complete hydration and formation of multilamellar vesicles (MLVs).
Poor Drug Solubility in Hydration Buffer For hydrophilic drugs, ensure the drug is fully dissolved in the aqueous buffer used for hydration. The pH and ionic strength of the buffer can affect drug solubility.
Inefficient Size Reduction Method The method used for downsizing (e.g., sonication, extrusion) can affect encapsulation. Ensure the chosen method is appropriate for your formulation and that parameters like sonication time/power or extrusion cycles/pore size are optimized.
Issue 2: Particle Aggregation and Instability
Potential Cause Troubleshooting Steps
Insufficient Zeta Potential If the zeta potential is close to neutral, electrostatic repulsion may be insufficient to prevent aggregation. Increasing the molar ratio of 14:1 EPC or other charged lipids can increase the surface charge.[6][7]
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation. Try diluting the formulation, especially for long-term storage.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence liposome stability. High ionic strength can shield surface charges, leading to aggregation. Screen different buffer compositions to find the optimal conditions.
Suboptimal Lipid Composition The ratio of 14:1 EPC to other lipids (e.g., helper lipids like DOPE or cholesterol) is crucial. Cholesterol, for example, can modulate membrane fluidity and stability.[8]
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
Potential Cause Troubleshooting Steps
Incomplete Lipid Film Hydration An uneven or incompletely hydrated lipid film can lead to the formation of a heterogeneous population of liposomes. Ensure the film is thin and hydration is thorough.
Inefficient Size Reduction Insufficient sonication energy or too few extrusion passes can result in a broad size distribution. Optimize the parameters of your sizing method. For extrusion, using a smaller pore size membrane can also help achieve a more uniform size.
Aggregation Post-Processing Particles may be stable initially but aggregate over time. Refer to the "Particle Aggregation and Instability" troubleshooting guide to address long-term stability issues.
High Total Lipid Concentration Very high lipid concentrations can sometimes lead to the formation of larger and more polydisperse vesicles. Experiment with a range of total lipid concentrations to find the optimal window for your formulation.[2]

Data Presentation

Table 1: Hypothetical Influence of 14:1 EPC Concentration on Liposome Properties (for a model hydrophilic drug)

Total Lipid Conc. (mg/mL)14:1 EPC in Lipid Mix (mol%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
1020150 ± 100.25 ± 0.05+25 ± 315 ± 2
1050120 ± 80.18 ± 0.03+45 ± 425 ± 3
2020130 ± 90.22 ± 0.04+28 ± 328 ± 4
2050100 ± 70.15 ± 0.02+50 ± 540 ± 5

Note: This table presents illustrative data. Actual results will vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 14:1 EPC-Containing Liposomes by Thin-Film Hydration and Extrusion

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve 14:1 EPC and other lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) at the desired molar ratio. A typical total lipid amount is 10-20 mg. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS, citrate buffer) pre-warmed to a temperature above the phase transition temperature of the lipid with the highest melting point in the mixture. The volume of the buffer will determine the final total lipid concentration. b. Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

3. Size Reduction (Extrusion): a. Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 11-21 times). e. The resulting translucent suspension contains unilamellar vesicles (LUVs) of a more uniform size.

4. Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction and/or the free drug fraction.

Mandatory Visualizations

experimental_workflow A 1. Lipid Film Preparation - Dissolve lipids in organic solvent - Evaporate solvent to form a thin film B 2. Hydration - Add aqueous buffer to the lipid film - Agitate to form Multilamellar Vesicles (MLVs) A->B Hydration Buffer C 3. Size Reduction (Extrusion) - Pass MLVs through membranes of a defined pore size B->C MLV Suspension D 4. Characterization - Particle Size & PDI (DLS) - Zeta Potential (DLS) - Encapsulation Efficiency C->D Unilamellar Vesicles (LUVs) troubleshooting_low_ee Start Low Encapsulation Efficiency Q1 Hydrophilic or Hydrophobic Drug? Start->Q1 A1 Increase Total Lipid Concentration Q1->A1 Hydrophilic A2 Optimize Drug-to-Lipid Ratio (Decrease Drug or Increase Lipid) Q1->A2 Hydrophobic Q2 Is Hydration Process Optimized? A1->Q2 A2->Q2 A3 Ensure Thin, Even Film and Proper Hydration Temp. Q2->A3 No End Re-evaluate EE Q2->End Yes A3->End

References

stability issues of 14:1 EPC trifluoromethanesulfonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 14:1 EPC trifluoromethanesulfonate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?

A1: Cloudiness or precipitation can arise from several factors:

  • Low Temperature: this compound, like many lipids, has a critical micelle concentration (CMC) and can form aggregates or precipitate at low temperatures.

    • Troubleshooting: Gently warm the solution to a temperature slightly above ambient (e.g., 37°C) and vortex or sonicate briefly to redissolve the lipid. Avoid excessive heating, which can accelerate degradation.

  • Solvent Incompatibility: While soluble in organic solvents like chloroform, methanol, and ethanol, it may have limited solubility in aqueous buffers, especially at high concentrations.[1]

    • Troubleshooting: Ensure the solvent system is appropriate for the desired concentration. For aqueous solutions, the use of co-solvents or formulation into liposomes may be necessary to achieve higher stable concentrations.

  • Degradation: Over time, hydrolysis of the ester linkages can lead to the formation of less soluble degradation products, such as lysophospholipids and free fatty acids.

    • Troubleshooting: If the solution does not clear upon warming, degradation may have occurred. It is advisable to prepare fresh solutions and store them appropriately.

Q2: I suspect my this compound has degraded. What are the likely degradation pathways?

A2: The two primary degradation pathways for this compound in solution are hydrolysis and oxidation.

  • Hydrolysis: The ester bonds in the phosphocholine headgroup and the fatty acid chains are susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[2][3] The optimal pH for minimizing hydrolysis of phospholipids is approximately 6.5.[3] Hydrolysis results in the formation of lysophosphatidylcholine and free fatty acids.

  • Oxidation: The unsaturated fatty acid chains (14:1) are prone to oxidation, especially in the presence of oxygen, metal ions, or light. This process can lead to the formation of a complex mixture of byproducts, including peroxides, aldehydes, and ketones, which can alter the properties and performance of the lipid.

Q3: How should I prepare and store solutions of this compound to ensure stability?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound solutions.

Preparation:

  • Use high-purity, anhydrous organic solvents for initial stock solutions.

  • For aqueous preparations, use buffers with a pH around 6.5 to minimize hydrolysis.[3]

  • To aid dissolution in aqueous media, gentle warming and sonication can be employed.

Storage:

  • Solid Form: Store the solid material at -20°C in a dark, dry place.[1][4]

  • Organic Stock Solutions: Store stock solutions in organic solvents at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Aqueous Solutions/Liposomes: For short-term storage, keep aqueous formulations at 2-8°C. For long-term storage, it is recommended to freeze-dry (lyophilize) the liposomes or store them at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical methods can I use to assess the stability of my this compound solution?

A4: Several analytical techniques can be employed to monitor the stability and detect degradation products:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the purity of the lipid and detect the presence of major degradation products like lysophospholipids.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful tool for separating and quantifying the parent lipid and its degradation products.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, confirming their identity.

  • UV-Visible Spectroscopy: While the lipid itself does not have a strong chromophore, the formation of conjugated dienes as a result of oxidation can be monitored by measuring the absorbance at ~234 nm.

  • Peroxide Value and TBARS Assays: These are colorimetric assays used to quantify the extent of lipid oxidation by measuring primary (peroxides) and secondary (malondialdehyde) oxidation products, respectively.[4]

Quantitative Data on Stability

ParameterConditionEffect on StabilityReference
pH < 6.0Increased rate of hydrolysis[3]
~ 6.5Optimal for minimizing hydrolysis[3]
> 7.0Increased rate of hydrolysis[3]
Temperature ElevatedAccelerates both hydrolysis and oxidation[2]
Refrigerated (2-8°C)Slows degradation for short-term storage
Frozen (-20°C to -80°C)Recommended for long-term storage[1][4]
Oxygen PresencePromotes oxidation of unsaturated fatty acids
Light ExposureCan promote photo-oxidation
Metal Ions Presence (e.g., Fe²⁺, Cu²⁺)Can catalyze oxidation

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 60°C for 7 days.

    • Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method such as HPLC-ELSD or LC-MS to identify and quantify the remaining parent lipid and any degradation products.

  • Control: Maintain a control sample at the recommended storage condition (-20°C) for comparison.

Protocol 2: Preparation of Liposomes for Stability Assessment

  • Lipid Film Hydration: In a round-bottom flask, dissolve this compound in a suitable organic solvent (e.g., chloroform). If using helper lipids like cholesterol or DOPE, co-dissolve them at the desired molar ratio.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, or a citrate buffer, pH 6.5) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size.

  • Stability Testing: Store the prepared liposome formulation under different temperature conditions (e.g., 4°C, 25°C, 40°C) and analyze for changes in particle size, zeta potential, and chemical degradation of the lipid over time using the analytical methods described above.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution aliquot Aliquot into Vials stock->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation aliquot->oxidation thermal Thermal Stress aliquot->thermal photo Photostability aliquot->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC / LC-MS Analysis sampling->hplc compare Compare to Control hplc->compare

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EPC This compound LysoPC Lysophosphatidylcholine EPC->LysoPC H+ or OH- / Heat FFA Free Fatty Acid EPC->FFA H+ or OH- / Heat Peroxides Lipid Peroxides EPC->Peroxides O2 / Light / Metal Ions Aldehydes Aldehydes / Ketones Peroxides->Aldehydes

Caption: Primary degradation pathways for 14:1 EPC.

References

Technical Support Center: Degradation Pathways of Ethyl-Phosphatidylcholine Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl-phosphatidylcholine (EtPC) lipids. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your research on the degradation pathways of these modified phospholipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic degradation pathways for ethyl-phosphatidylcholine?

A1: The degradation of ethyl-phosphatidylcholine is expected to be carried out by phospholipases, similar to its unmodified counterpart, phosphatidylcholine (PC). The primary enzymes involved are Phospholipase A1 (PLA1), Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). Each enzyme cleaves a specific ester bond on the EtPC molecule. Notably, it has been demonstrated that 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine is biodegradable and can be hydrolyzed by Phospholipase A2 in vitro.[1] This molecule is also metabolized in cultured cells, with a half-life of a few days.[1] The susceptibility of EtPC to other phospholipases may vary and requires empirical determination.

Q2: What are the expected degradation products of ethyl-phosphatidylcholine?

A2: The degradation products of EtPC will depend on the specific phospholipase acting upon it. The table below summarizes the expected products.

EnzymeCleavage SiteDegradation Products
Phospholipase A1 (PLA1) sn-1 acyl chain2-acyl-lysophosphatidylcholine and a free fatty acid
Phospholipase A2 (PLA2) sn-2 acyl chain1-acyl-lysophosphatidylcholine and a free fatty acid
Phospholipase C (PLC) Glycerol-phosphate bondDiacylglycerol and ethyl-phosphocholine
Phospholipase D (PLD) Choline-phosphate bondPhosphatidic acid and ethyl-choline

Q3: How does the ethyl group on the phosphate moiety affect degradation?

A3: The presence of the ethyl group on the phosphate headgroup may influence the binding and catalytic activity of phospholipases. While PLA2 has been shown to hydrolyze an ethyl-phosphatidylcholine analog, the efficiency of this reaction compared to unmodified phosphatidylcholine may differ.[1] The ethyl group could sterically hinder the approach of certain enzymes or alter the electrostatic interactions at the active site. The exact impact on the kinetics of each phospholipase would need to be determined experimentally.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of ethyl-phosphatidylcholine degradation.

Issue 1: Low or No Degradation of Ethyl-Phosphatidylcholine Detected

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inactive Enzyme - Verify enzyme activity with a known substrate (e.g., standard phosphatidylcholine). - Ensure proper storage and handling of the enzyme. - Check the expiration date of the enzyme.
Inappropriate Assay Conditions - Optimize pH, temperature, and incubation time for the specific phospholipase. - Ensure the presence of necessary cofactors (e.g., Ca²⁺ for many PLA2 and PLC enzymes).
Substrate Inaccessibility - Ensure EtPC is properly solubilized, for example in mixed micelles with a detergent like Triton X-100, or incorporated into liposomes. - The physical state of the lipid (e.g., gel vs. liquid crystalline phase) can affect enzyme activity.
Inhibitors in the Reaction Mixture - Check for the presence of known phospholipase inhibitors in your buffers or sample matrix (e.g., EDTA can inhibit Ca²⁺-dependent phospholipases).
Issue 2: Inconsistent or Irreproducible Quantification of Degradation Products

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Preparation Variability - Standardize lipid extraction procedures to ensure consistent recovery. - Use internal standards for both the substrate (EtPC) and the expected degradation products to normalize for extraction efficiency and instrument response.
Analyte Instability - Minimize sample handling time and keep samples on ice. - Store lipid extracts under an inert gas (e.g., argon or nitrogen) at -80°C to prevent oxidation.
Chromatography Issues (HPLC) - Retention Time Drift: Ensure proper column equilibration, stable mobile phase composition, and consistent temperature. - Poor Peak Shape: Check for column contamination, mismatched sample solvent and mobile phase, or interactions with metal components in the HPLC system. Using a biocompatible LC system may be beneficial.
Mass Spectrometry Signal Fluctuation - Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your analytes. Optimize chromatographic separation to resolve analytes from interfering matrix components. - Inconsistent Fragmentation: Ensure consistent collision energy and other MS parameters across runs.

Visualizing Degradation Pathways and Workflows

Ethyl_Phosphatidylcholine_Degradation cluster_PLA1 Phospholipase A1 cluster_PLA2 Phospholipase A2 cluster_PLC Phospholipase C cluster_PLD Phospholipase D EtPC Ethyl-Phosphatidylcholine PLA1 PLA1 EtPC->PLA1 cleaves sn-1 PLA2 PLA2 EtPC->PLA2 cleaves sn-2 PLC PLC EtPC->PLC cleaves glycerol-phosphate PLD PLD EtPC->PLD cleaves choline-phosphate LysoPC1 2-Acyl-lysophosphatidylcholine PLA1->LysoPC1 FFA1 Free Fatty Acid PLA1->FFA1 LysoPC2 1-Acyl-lysophosphatidylcholine PLA2->LysoPC2 FFA2 Free Fatty Acid PLA2->FFA2 DAG Diacylglycerol PLC->DAG EtPhosphoCholine Ethyl-phosphocholine PLC->EtPhosphoCholine PA Phosphatidic Acid PLD->PA EtCholine Ethyl-choline PLD->EtCholine Experimental_Workflow Start Start: Sample containing Ethyl-Phosphatidylcholine Incubation Incubate with Phospholipase (PLA1, PLA2, PLC, or PLD) under optimal conditions Start->Incubation StopReaction Stop Reaction (e.g., solvent addition, heat inactivation) Incubation->StopReaction LipidExtraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) StopReaction->LipidExtraction Analysis Analysis of Degradation Products LipidExtraction->Analysis HPLC HPLC-ELSD/CAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS End End: Quantify Substrate and Products HPLC->End LCMS->End

References

common experimental problems with cationic lipid-based transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cationic lipid-based transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance for successful transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cationic lipid-based transfection?

Cationic lipid-based transfection reagents consist of positively charged lipid molecules that can form complexes with negatively charged nucleic acids (DNA or RNA). These lipid-nucleic acid complexes, often called lipoplexes, have a net positive charge, which facilitates their interaction with the negatively charged cell membrane. The lipoplexes are then taken up by the cell, typically through endocytosis. Once inside, the nucleic acid is released from the endosome into the cytoplasm. For DNA, it must then enter the nucleus for transcription to occur.[1][2][3][4]

Q2: What are the key factors influencing transfection efficiency?

Several factors can significantly impact the success of your transfection experiment. These include the health and confluency of the cells, the quality and quantity of the nucleic acid, the ratio of cationic lipid to nucleic acid, the incubation time, and the presence or absence of serum and antibiotics in the culture medium.[1][5][6] Optimizing these parameters for your specific cell type and plasmid is crucial for achieving high transfection efficiency.

Q3: Can I perform transfection in the presence of serum?

While it was once thought that serum inhibits transfection, many modern cationic lipid reagents are compatible with serum-containing media.[1] However, it is critical to form the lipid-nucleic acid complexes in a serum-free medium, as serum proteins can interfere with complex formation.[1][7][8] The optimal conditions may change in the presence of serum, so it is advisable to optimize your protocol accordingly.[1]

Q4: Can I use antibiotics in the media during transfection?

It is generally recommended to avoid using antibiotics, such as penicillin and streptomycin, in the culture medium during transfection. Cationic lipid reagents increase cell permeability, which can lead to increased uptake of antibiotics and subsequent cytotoxicity.[1][2][8]

Q5: How soon can I expect to see gene expression after transfection?

For transient transfection of plasmid DNA, reporter gene expression is typically detectable within 24 to 48 hours post-transfection.[5] For siRNA-mediated knockdown, changes in mRNA levels can often be observed within 24-48 hours, while changes in protein levels may take 48-72 hours.[9]

Troubleshooting Guides

Problem 1: Low Transfection Efficiency

Possible Causes and Solutions

Possible CauseSuggested Solution
Suboptimal Lipid-to-DNA Ratio Titrate the amount of cationic lipid reagent for a fixed amount of DNA. Ratios between 1:2 and 1:5 (µg DNA: µL lipid) are common starting points for optimization.[8][10]
Poor Cell Health or Confluency Use healthy, actively dividing cells. Ensure cell confluency is between 70-90% at the time of transfection.[1][11] Avoid using cells that have been passaged too many times.[7][8]
Poor Quality or Quantity of Nucleic Acid Use high-purity, endotoxin-free plasmid DNA. Verify the concentration and integrity of your nucleic acid using spectrophotometry and gel electrophoresis.[7][12]
Incorrect Complex Formation Always dilute the lipid reagent and nucleic acid in serum-free medium before combining.[1][7][8] Allow sufficient incubation time (typically 5-20 minutes) for complexes to form.[5][11]
Presence of Inhibitors Ensure the media used for complex formation and transfection are free of inhibitors like antibiotics and high concentrations of phosphates.[7][11]
Inappropriate Promoter for Cell Type Verify that the promoter driving your gene of interest is active in the cell line you are using.[7][8]
Problem 2: High Cell Toxicity/Death

Possible Causes and Solutions

Possible CauseSuggested Solution
Excessive Amount of Transfection Reagent Reduce the concentration of the cationic lipid reagent. Perform a dose-response curve to find the optimal concentration that balances efficiency and toxicity.[11][12]
High Concentration of Nucleic Acid Too much foreign DNA can be toxic to cells. Optimize the amount of nucleic acid used in the transfection.[11]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, reducing the incubation time of the cells with the lipoplexes to 4-6 hours can decrease cytotoxicity.[9][13]
Presence of Antibiotics in Media As mentioned in the FAQs, avoid using antibiotics during transfection as they can increase cell death.[2][8]
Poor Cell Density Cells that are too sparse may be more susceptible to toxicity. Ensure an optimal cell density of around 70% confluency.[11][13]
Contaminants in Nucleic Acid Preparation Endotoxins and other contaminants from the plasmid preparation can contribute to cytotoxicity. Use high-quality purification kits.[12]

Experimental Protocols

Standard Cationic Lipid-Based Transfection Protocol (24-well plate)

Materials:

  • Healthy, sub-confluent cells in a 24-well plate

  • High-purity plasmid DNA (0.5 µg/µL)

  • Cationic lipid transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they are 70-90% confluent at the time of transfection.[1]

  • Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

  • Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute 1-2 µL of the cationic lipid reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[5]

  • Formation of Lipoplexes: Combine the diluted DNA and diluted lipid solutions. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Aspirate the old media from the cells and add 400 µL of fresh, pre-warmed complete growth medium. Add the 100 µL of lipid-DNA complex dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

Protocol for Assessing Transfection Efficiency (using a GFP reporter)

Materials:

  • Transfected cells expressing a green fluorescent protein (GFP) reporter

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Microscopy-Based Assessment: a. 24-48 hours post-transfection, aspirate the culture medium and wash the cells once with PBS. b. Add fresh PBS or culture medium to the wells. c. Visualize the cells under a fluorescence microscope using the appropriate filter for GFP. d. Estimate transfection efficiency by counting the number of GFP-positive cells relative to the total number of cells in several fields of view.

  • Flow Cytometry-Based Assessment: a. 24-48 hours post-transfection, wash the cells with PBS and detach them using a gentle dissociation reagent (e.g., trypsin). b. Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS). c. Analyze the cell suspension on a flow cytometer, measuring the percentage of GFP-positive cells.[14]

Protocol for Assessing Cytotoxicity (MTT Assay)

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Incubation with MTT: 24-48 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Analysis: Compare the absorbance of transfected cells to that of untransfected control cells to determine the percentage of cytotoxicity.

Visualizations

Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CationicLipid Cationic Lipid Lipoplex Lipoplex (Net Positive Charge) CationicLipid->Lipoplex Complexation NucleicAcid Nucleic Acid (Negative Charge) NucleicAcid->Lipoplex Complexation CellMembrane Cell Membrane (Negative Charge) Lipoplex->CellMembrane Electrostatic Interaction Endosome Endosome CellMembrane->Endosome Endocytosis ReleasedNA Released Nucleic Acid Endosome->ReleasedNA Endosomal Escape DNAinNucleus DNA enters Nucleus ReleasedNA->DNAinNucleus For DNA Transcription Transcription DNAinNucleus->Transcription

Caption: Mechanism of Cationic Lipid-Based Transfection.

Transfection_Workflow Start Start: Seed Cells PrepDNA Prepare DNA in Serum-Free Medium Start->PrepDNA PrepLipid Prepare Lipid in Serum-Free Medium Start->PrepLipid Complex Combine and Incubate: Form Lipoplexes PrepDNA->Complex PrepLipid->Complex Transfect Add Complexes to Cells Complex->Transfect Incubate Incubate Cells (24-48 hours) Transfect->Incubate Assay Assay for Gene Expression/Effect Incubate->Assay

Caption: Standard Experimental Workflow for Transfection.

Troubleshooting_Tree Start Problem Encountered LowEfficiency Low Transfection Efficiency? Start->LowEfficiency HighToxicity High Cell Toxicity? Start->HighToxicity LowEfficiency->HighToxicity No CheckRatio Optimize Lipid:DNA Ratio LowEfficiency->CheckRatio Yes ReduceLipid Reduce Lipid Concentration HighToxicity->ReduceLipid Yes CheckCells Check Cell Health & Confluency CheckRatio->CheckCells CheckDNA Verify DNA Quality & Quantity CheckCells->CheckDNA ReduceDNA Reduce DNA Concentration ReduceLipid->ReduceDNA ReduceTime Decrease Incubation Time ReduceDNA->ReduceTime RemoveAntibiotics Remove Antibiotics from Media ReduceTime->RemoveAntibiotics

Caption: Troubleshooting Decision Tree for Transfection Issues.

References

Technical Support Center: Assessing the Purity of 14:1 EPC Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of 14:1 EPC trifluoromethanesulfonate (1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate) samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic cationic lipid.[1][2][3] It belongs to the ethylphosphocholine (EPC) class of lipids and is characterized by a glycerol backbone, two monounsaturated 14-carbon fatty acid chains (myristoleoyl) at the sn-1 and sn-2 positions, and an ethylphosphocholine headgroup.[1][2] The trifluoromethanesulfonate (triflate or Tf) is the counter-ion.[4] Due to its positive charge and biodegradable nature, it is commonly used in drug delivery systems, such as liposomes, for gene transfection.[1][5][6]

Q2: What are the expected specifications for a high-purity this compound sample?

A2: High-purity samples of this compound should meet the specifications outlined in the table below. Note that specifications can vary slightly between suppliers.

PropertySpecificationSource
Purity >99% or ≥95%[1][2][4]
Appearance White to off-white solid or oil[1][4]
Molecular Formula C₃₉H₇₃F₃NO₁₁PS[1][4]
Molecular Weight ~852.03 g/mol [1][2]
Storage Temperature -20°C[1][4]
Stability At least 1 year at -20°C[1]

Q3: What are the common impurities or degradation products I should look for in my this compound sample?

A3: Common impurities and degradation products in synthetic phospholipids like 14:1 EPC can include:

  • Lysophospholipids: These are formed by the hydrolysis of one of the fatty acid chains, resulting in either 1-myristoleoyl-sn-glycero-3-ethylphosphocholine (lyso-PC at sn-2) or 2-myristoleoyl-sn-glycero-3-ethylphosphocholine (lyso-PC at sn-1).[7] Sn-1 lysophospholipids are often the dominant degradation product.[7]

  • Free Fatty Acids: The hydrolysis of the ester bonds can release free myristoleic acid.[7]

  • Stereochemical Impurities: If the synthesis is not stereospecific, impurities with incorrect stereochemistry at the glycerol backbone may be present.[8]

  • Synthesis By-products: Depending on the synthetic route, residual reactants or by-products from the chemical reactions may be present. For instance, if Steglich esterification is used, urea-type byproducts could be an impurity.[9]

  • Oxidation Products: The double bonds in the myristoleoyl chains are susceptible to oxidation, leading to various oxidized lipid species.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause 1: Presence of Lysophospholipids or Free Fatty Acids

  • How to Identify:

    • HPLC: Lysophospholipids are more polar than the parent EPC and will typically have shorter retention times in reversed-phase HPLC and longer retention times in normal-phase HPLC. Free fatty acids will have significantly different retention times.

    • LC-MS/MS: Analyze the fractions corresponding to the unexpected peaks. Lysophospholipids will have a lower molecular weight than 14:1 EPC and will show a characteristic phosphocholine headgroup fragment.[10]

  • Solution:

    • Confirm the identity of the impurity peaks using mass spectrometry.

    • If the levels of these impurities are unacceptable, the sample may need to be repurified using column chromatography.

Possible Cause 2: Sample Degradation

  • How to Identify:

    • An increase in the area of impurity peaks over time when analyzing the same sample.

    • Discoloration or change in the physical appearance of the sample.

  • Solution:

    • Ensure the sample is stored at the recommended -20°C in a dry, dark place.[4]

    • Avoid repeated freeze-thaw cycles.

    • Use freshly prepared solutions for analysis.

Issue 2: Inaccurate Quantification by NMR

Possible Cause 1: Poor Signal Resolution

  • How to Identify:

    • Overlapping peaks in the ¹H or ³¹P NMR spectrum, making accurate integration difficult.

  • Solution:

    • Optimize NMR Parameters: Adjust acquisition parameters such as the number of scans and relaxation delays.

    • Use a Higher Field Magnet: A stronger magnetic field will provide better spectral dispersion.

    • ³¹P NMR: This technique is particularly useful for quantifying different phospholipid classes as it provides a single peak for each phosphorus-containing headgroup, often with good resolution.[11][12][13]

Possible Cause 2: Presence of Paramagnetic Impurities

  • How to Identify:

    • Significant broadening of all peaks in the NMR spectrum.

  • Solution:

    • Purify the sample to remove metal ion contaminants.

Issue 3: Ion Suppression in LC-MS Analysis

Possible Cause: Matrix Effects from Sample or Solvent

  • How to Identify:

    • Low signal intensity for 14:1 EPC, especially when analyzing complex mixtures.

    • Inconsistent results between runs.

  • Solution:

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.[14]

    • Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from co-eluting matrix components.[15]

    • Use an Internal Standard: A deuterated or ¹³C-labeled version of 14:1 EPC is ideal for correcting for matrix effects and improving quantitative accuracy.[14]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-CAD

This protocol describes a general method for assessing the purity of this compound using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD).

  • Sample Preparation:

    • Accurately weigh and dissolve the 14:1 EPC sample in an appropriate solvent (e.g., chloroform or methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A normal-phase silica column or a reversed-phase C18 column can be used. Normal-phase chromatography separates based on headgroup polarity, while reversed-phase separates based on fatty acid chain length and unsaturation.[14]

    • Mobile Phase (Normal-Phase): A gradient of hexane/isopropanol/water.

    • Mobile Phase (Reversed-Phase): A gradient of methanol/water with an appropriate modifier like ammonium formate.

    • Detector: Charged Aerosol Detector (CAD), which offers a more uniform response for lipids compared to UV detectors.[16]

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the 14:1 EPC sample as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by LC-MS/MS

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural confirmation of 14:1 EPC and the identification of impurities.

  • Sample Preparation and LC:

    • Prepare the sample as described in the HPLC protocol.

    • Use a reversed-phase C18 column with a suitable gradient.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[14]

    • MS Scan: Perform a full scan to detect the molecular ion of 14:1 EPC ([M]⁺) and other potential impurities.

    • MS/MS Scan: Select the molecular ion of 14:1 EPC for fragmentation. The fragmentation pattern will confirm the presence of the phosphocholine headgroup and the myristoleoyl fatty acid chains.[14]

  • Data Analysis:

    • Compare the obtained mass spectra with the theoretical mass and fragmentation pattern of 14:1 EPC.

    • Analyze the masses of any impurity peaks to tentatively identify them (e.g., lyso-EPC).

Protocol 3: Quantitative Analysis by ³¹P NMR

This protocol provides a method for the quantitative analysis of phospholipid classes in a sample using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation:

    • Dissolve a known amount of the 14:1 EPC sample in a deuterated solvent mixture, such as chloroform-d/methanol-d₄.

    • Add a known amount of an internal standard containing a single phosphorus atom (e.g., triphenylphosphate).

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum with proton decoupling.

  • Data Analysis:

    • Integrate the signal for 14:1 EPC and the internal standard.

    • The molar ratio of 14:1 EPC to the internal standard can be calculated from the ratio of their peak integrals. This allows for the determination of the absolute quantity of 14:1 EPC in the sample.

    • The presence of other phosphorus-containing impurities, such as lysophospholipids, will give rise to separate signals, allowing for their quantification as well.[11]

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample 14:1 EPC Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC (NP or RP) with CAD/ELSD Dissolution->HPLC Purity Check LCMS LC-MS/MS (ESI) Dissolution->LCMS Structural ID NMR ³¹P and ¹H NMR Dissolution->NMR Quantitative Analysis Purity Purity (%) Calculation HPLC->Purity Structure Structural Confirmation LCMS->Structure Impurities Impurity Identification LCMS->Impurities NMR->Purity NMR->Structure

Caption: Workflow for the purity assessment of 14:1 EPC samples.

Troubleshooting_HPLC Start Unexpected Peak in HPLC CheckRetention Check Retention Time Start->CheckRetention IsPolar More Polar? CheckRetention->IsPolar Compare to main peak Degradation Check for sample degradation (e.g., re-run after time) CheckRetention->Degradation Peak area increasing? Lyso Likely Lysophospholipid IsPolar->Lyso Yes (in RP-HPLC) NonPolar Could be other lipid impurity IsPolar->NonPolar No ConfirmMS Confirm with LC-MS/MS Lyso->ConfirmMS NonPolar->ConfirmMS EPC_Structure_and_Degradation cluster_structure 14:1 EPC Structure cluster_degradation Potential Degradation Products EPC 14:1 EPC (C₃₉H₇₃F₃NO₁₁PS) Glycerol Glycerol Backbone EPC->Glycerol FA1 sn-1 Myristoleoyl Chain (14:1) EPC->FA1 FA2 sn-2 Myristoleoyl Chain (14:1) EPC->FA2 Headgroup Ethylphosphocholine Headgroup EPC->Headgroup Lyso1 sn-1 Lyso-EPC EPC->Lyso1 Hydrolysis at sn-2 Lyso2 sn-2 Lyso-EPC EPC->Lyso2 Hydrolysis at sn-1 FFA Free Myristoleic Acid EPC->FFA Hydrolysis

References

Technical Support Center: Lipid Preparation Contaminant Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the identification and removal of contaminants from lipid preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in lipid preparations?

A1: Lipid preparations can be compromised by a variety of contaminants introduced at different stages of the experimental workflow. These are broadly categorized as:

  • Biological Contaminants: Primarily proteins and peptides from the source material (e.g., plasma, tissue).[1]

  • Chemical Contaminants: These include solvents used during extraction, plasticizers leached from labware (e.g., phthalates), and detergents.[1][2][3] Trace amounts of solvents can persist even after evaporation steps and interfere with downstream analyses.[3]

  • Process-Related Impurities: These can be lipid degradation products or by-products from the synthesis of lipid components. For instance, oxidation of lipids can introduce impurities that may affect the stability of mRNA in lipid nanoparticles (LNPs).[4]

  • Particulate Contaminants: Dust and other airborne particles can be introduced if experiments are not performed in a clean environment.

Q2: How can I detect protein contamination in my lipid sample?

A2: Protein contamination is a common issue, especially when lipids are extracted from biological matrices.[1] Several methods can be used for detection:

  • Spectroscopic Methods: Techniques like UV-Vis spectroscopy can indicate the presence of proteins, although they are not highly specific.

  • Gel Electrophoresis (SDS-PAGE): This is a highly effective method to visualize and roughly quantify protein contaminants.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity for identifying and quantifying protein contaminants.[1]

Q3: My lipid nanoparticle (LNP) sample shows a high Polydispersity Index (PDI) in Dynamic Light Scattering (DLS). What could be the cause?

A3: A high PDI (>0.3) suggests a heterogeneous sample, which could be due to several factors, including contamination.[5]

  • Aggregates: Contaminants can induce aggregation of LNPs, leading to a broader size distribution.

  • Presence of Large Contaminants: Dust or other particulates can be misinterpreted by the DLS instrument as very large particles, skewing the PDI.[6]

  • Improper Sample Preparation: Ensure the sample is well-mixed and free of air bubbles.[7] Filtering the sample with an appropriate pore size filter (e.g., 0.22 µm or 0.45 µm) before measurement can help remove aggregates and dust.[8]

Q4: I suspect solvent or plasticizer contamination in my sample for mass spectrometry. How can I confirm this and prevent it?

A4: Solvent and plasticizer contamination can introduce artifact peaks in mass spectra.

  • Identification: Run a blank sample (containing only the solvent used for sample preparation) to identify background peaks originating from the solvent or system.[3] Common plasticizer contaminants include phthalates, which have characteristic m/z values.[9]

  • Prevention:

    • Use high-purity, LC-MS grade solvents.[3]

    • Minimize the use of plastic labware. Opt for glass or polypropylene tubes from reputable manufacturers, as contaminant profiles can vary widely.[2][10]

    • Rinse all labware thoroughly with a high-purity solvent before use.

    • Store solvents in appropriate containers and avoid prolonged exposure to light, which can cause degradation and the formation of reactive species.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Potential Cause Troubleshooting Steps
Solvent Contamination 1. Run a solvent blank to identify contaminant peaks.[3] 2. Use fresh, high-purity (LC-MS grade) solvents.[3] 3. Store solvents in glass containers and protect from light.[3]
Plasticizer Leaching 1. Switch to glass or certified low-leachable plasticware.[2][10] 2. Pre-rinse all tubes and pipette tips with the analysis solvent. 3. Analyze a "procedural blank" by performing the entire extraction process without the sample to identify contaminants from labware and reagents.
Lipid Oxidation/Degradation 1. Store lipid stocks and samples at low temperatures (e.g., -80°C) under an inert gas (e.g., argon). 2. Include antioxidants like BHT in your extraction solvents.[1] 3. Analyze samples promptly after preparation.
Issue 2: Poor Resolution or Inconsistent Results in Dynamic Light Scattering (DLS)
Potential Cause Troubleshooting Steps
Sample Aggregation 1. Filter the sample through a 0.22 µm or 0.45 µm syringe filter immediately before measurement to remove large aggregates.[8] 2. Optimize the zeta potential of your nanoparticles to ensure colloidal stability.[11] 3. Perform a dilution series to check if concentration is affecting aggregation.[6]
Particulate Contamination (Dust) 1. Work in a clean environment (e.g., a laminar flow hood). 2. Use filtered, high-purity solvents for sample dilution. 3. Centrifuge the sample at a low speed to pellet large contaminants before taking the supernatant for analysis.
Air Bubbles in Cuvette 1. Pipette the sample slowly and avoid introducing air. 2. Gently tap the cuvette to dislodge any visible bubbles.[6] 3. Degas the solvent/buffer before use if the problem persists.
Issue 3: Visible Precipitate or Phase Separation After Lipid Extraction
Potential Cause Troubleshooting Steps
Protein Contamination 1. Ensure complete protein precipitation by using a sufficient volume of precipitating solvent (e.g., methanol, acetone).[1] 2. Centrifuge at a higher speed or for a longer duration to ensure a compact protein pellet. 3. Carefully collect the supernatant without disturbing the pellet.
Incomplete Phase Separation (LLE) 1. Ensure the correct solvent ratios are used for the extraction method (e.g., Bligh & Dyer, Folch).[12] 2. Vortex the mixture thoroughly to ensure proper mixing. 3. Centrifuge the sample to facilitate clear phase separation.[13]
Salt Contamination 1. If high salt concentrations are present in the initial sample, consider a desalting step like dialysis or size-exclusion chromatography before extraction.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lipid Purification

This protocol is a general guideline for purifying lipids from a complex mixture using a silica-based SPE cartridge.

  • Cartridge Conditioning:

    • Wash the silica cartridge with 3-5 mL of a non-polar solvent (e.g., hexane) to remove any impurities.

    • Equilibrate the cartridge with 3-5 mL of the solvent used to dissolve the lipid sample (e.g., chloroform).

  • Sample Loading:

    • Dissolve the dried lipid extract in a minimal volume of a non-polar solvent like chloroform or hexane.

    • Slowly load the sample onto the conditioned SPE cartridge.

  • Washing (Removing Non-lipid Contaminants):

    • Wash the cartridge with a non-polar solvent (e.g., 5 mL of chloroform) to elute very non-polar contaminants while retaining the lipids of interest.

  • Elution of Lipid Fractions:

    • Elute different lipid classes by sequentially passing solvents of increasing polarity. For example:

      • Neutral lipids: Hexane:Diethyl Ether (e.g., 90:10 v/v)

      • Glycolipids: Acetone

      • Phospholipids: Methanol

  • Solvent Evaporation:

    • Collect each fraction separately and evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the purified lipids in an appropriate solvent for downstream analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Modified Bligh & Dyer Method

This protocol is suitable for extracting lipids from biological samples while minimizing protein contamination.[12]

  • Sample Homogenization:

    • Homogenize the sample (e.g., 1 mL of plasma or cell suspension) in a glass tube with 3.75 mL of a Chloroform:Methanol (1:2 v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation Induction:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of water and vortex for another 30 seconds.

  • Centrifugation:

    • Centrifuge the mixture at 2,000-3,000 x g for 10 minutes to separate the phases. You should observe three layers: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the lipid-containing phase to a new glass tube.

  • Drying and Storage:

    • Evaporate the chloroform under a stream of nitrogen.

    • Store the dried lipid film at -20°C or -80°C under an inert atmosphere.

Visualizations

Experimental_Workflow_for_Lipid_Purification cluster_extraction Lipid Extraction cluster_purification Contaminant Removal cluster_analysis Identification & Characterization raw_sample Raw Biological Sample lle Liquid-Liquid Extraction (e.g., Bligh & Dyer) raw_sample->lle crude_extract Crude Lipid Extract lle->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_lipids Purified Lipids spe->purified_lipids dls DLS (Size, PDI) purified_lipids->dls ms Mass Spectrometry (Identity, Purity) purified_lipids->ms cryo_tem Cryo-TEM (Morphology) purified_lipids->cryo_tem Troubleshooting_DLS cluster_causes Potential Causes cluster_solutions Solutions issue High PDI in DLS cause1 Aggregates issue->cause1 cause2 Particulates (Dust) issue->cause2 cause3 Air Bubbles issue->cause3 sol1 Filter Sample (0.22 µm) cause1->sol1 sol4 Optimize Zeta Potential cause1->sol4 cause2->sol1 sol2 Use Filtered Solvents cause2->sol2 sol3 Degas Sample/Solvent cause3->sol3

References

Technical Support Center: 14:1 EPC Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14:1 EPC trifluoromethanesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the dissolution and handling of this cationic lipid. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cationic lipid, specifically an ethyl-phosphatidylcholine with monounsaturated 14:1 acyl chains and a trifluoromethanesulfonate counterion. Its positive charge makes it highly effective for complexing with negatively charged molecules like nucleic acids (DNA and RNA). Consequently, its primary applications are in gene transfection and as a component of lipid nanoparticle (LNP) systems for drug delivery.[1]

Q2: In which solvents is this compound soluble?

This compound is generally soluble in a range of organic solvents. The most common and effective solvents for initial dissolution are:

  • Chloroform

  • Methanol

  • Ethanol

For certain applications, it may also be dissolved in mixtures of these solvents. For instance, a small amount of methanol (e.g., 2%) and deionized water (0.5-1%) can be added to chloroform to aid in the dissolution of acidic lipids.[2]

Q3: What is the recommended storage procedure for this compound?

To maintain its stability and quality, this compound should be stored at -20°C in a dry and dark environment. When stored as a solution in an organic solvent, it should be in a glass container with the headspace filled with an inert gas like argon or nitrogen to prevent oxidation. Storage of organic solutions below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[2]

Troubleshooting Guide

Problem 1: The lipid powder is not dissolving in chloroform.

  • Question: I've added chloroform to the this compound powder, but it's not dissolving completely. What should I do?

  • Answer: This is a common issue, especially with long-chain saturated or charged lipids. Here are a few steps you can take:

    • Vortexing: Ensure the mixture is being vortexed vigorously for an adequate amount of time (e.g., 10-20 minutes).

    • Gentle Warming: Gently warm the solution to 30-40°C. This can often increase the solubility of the lipid. Avoid excessive heat, as it can degrade the lipid.

    • Co-solvent Addition: As mentioned, adding a small percentage of methanol (e.g., 2-5%) to the chloroform can enhance the solubility of polar lipids.

    • Sonication (Use with Caution): A brief sonication in a bath sonicator can help break up aggregates and promote dissolution. However, prolonged or high-energy sonication can lead to lipid degradation, so this should be used as a last resort and for short durations (2-5 minutes).

Problem 2: After evaporating the organic solvent, the lipid film is difficult to resuspend in aqueous buffer.

  • Question: I have a dried lipid film of this compound, but when I add my aqueous buffer, it forms clumps and doesn't form a uniform suspension. How can I resolve this?

  • Answer: The hydration of the lipid film is a critical step for forming liposomes or lipid complexes.

    • Hydration Time and Temperature: Ensure you are hydrating the lipid film for a sufficient amount of time. It can be beneficial to let the buffer sit on the film for 15-30 minutes before agitation to allow for initial swelling. Hydrating at a temperature above the lipid's phase transition temperature can also improve results. For many lipids, warming to 40-50°C is effective.[3][4]

    • Vigorous Agitation: After the initial hydration period, vortex the mixture vigorously. The solution may appear milky or opalescent, which is normal as it indicates the formation of multilamellar vesicles (MLVs).

    • Sonication: Bath sonication for 5-10 minutes is often used to break down MLVs into smaller, more uniform vesicles. Be mindful of the potential for degradation with prolonged sonication.

Problem 3: The final lipid solution is cloudy. Is this normal?

  • Question: I've followed the dissolution and hydration protocol, but my final aqueous solution of this compound is not clear. Is my lipid fully dissolved?

  • Answer: Yes, a cloudy or opalescent appearance is typical for a suspension of lipid vesicles (liposomes) in an aqueous buffer. It does not necessarily mean the lipid has failed to dissolve. The turbidity is due to the scattering of light by the lipid nanoparticles. If the solution appears homogeneous without visible precipitates or aggregates after vortexing, the lipid has likely formed a stable suspension.

Data and Protocols

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the dissolution of cationic lipids like this compound. Please note that optimal conditions may vary based on the specific experimental requirements.

ParameterValueSolvent/MediumNotes
Stock Solution Concentration 1 - 10 mg/mLChloroform or EthanolHigher concentrations may require warming to fully dissolve.[1]
Dissolution Temperature (Organic) Room Temperature to 40°CChloroform/EthanolGentle warming can aid dissolution.
Hydration Temperature (Aqueous) 40 - 65°CAqueous BufferShould be above the lipid's phase transition temperature.[3][4][5]
Sonication Time 2 - 10 minutesAqueous SuspensionUse a bath sonicator to avoid localized heating and degradation.
Experimental Protocol: Preparation of this compound Liposomes

This protocol outlines the standard thin-film hydration method for preparing liposomes.

  • Dissolution in Organic Solvent:

    • Weigh the desired amount of this compound powder and transfer it to a round-bottom flask.

    • Add chloroform to dissolve the lipid, aiming for a concentration of 5-10 mg/mL.[1] Ensure complete dissolution, using gentle warming if necessary.

  • Formation of a Thin Lipid Film:

    • Under a gentle stream of nitrogen or argon, slowly rotate the flask to evaporate the chloroform. This will result in a thin, even lipid film on the inner surface of the flask.[6]

    • To remove any residual solvent, place the flask under a high vacuum for at least 1-2 hours.[1]

  • Hydration of the Lipid Film:

    • Add the desired aqueous buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Warm the buffer to a temperature above the lipid's phase transition temperature (e.g., 50°C) before adding it to the film.

    • Allow the film to hydrate for 30 minutes with occasional gentle swirling.

  • Formation of Vesicles:

    • Vortex the suspension vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).

    • For a more uniform vesicle size, the suspension can be sonicated in a bath sonicator for 5-10 minutes or subjected to extrusion through polycarbonate membranes of a defined pore size.

Visual Guides

Below are diagrams illustrating the experimental workflow for dissolving this compound and a troubleshooting flowchart for common issues.

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_film Step 2: Film Formation cluster_hydration Step 3: Hydration cluster_final Step 4: Final Preparation start Start with 14:1 EPC-OTf Powder dissolve Dissolve in Chloroform/Ethanol start->dissolve evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum add_buffer Add Aqueous Buffer (Warm) vacuum->add_buffer hydrate Hydrate and Vortex add_buffer->hydrate sonicate Sonication/Extrusion hydrate->sonicate end Liposome Suspension Ready for Use sonicate->end

Figure 1. Experimental workflow for the dissolution and preparation of this compound liposomes.

troubleshooting_flowchart start Start: Dissolution Issue check_solvent Is the lipid dissolving in the organic solvent? start->check_solvent check_hydration Is the lipid film hydrating properly? check_solvent->check_hydration Yes vortex Vortex vigorously check_solvent->vortex No warm_buffer Use warm buffer for hydration check_hydration->warm_buffer No success Solution/Suspension is ready check_hydration->success Yes warm Gently warm the solution vortex->warm add_cosolvent Add a co-solvent (e.g., methanol) warm->add_cosolvent sonicate_dissolve Briefly sonicate (caution!) add_cosolvent->sonicate_dissolve sonicate_dissolve->check_solvent fail Consult further technical support sonicate_dissolve->fail Still not dissolving vortex_hydrate Vortex vigorously during hydration warm_buffer->vortex_hydrate sonicate_hydrate Sonicate the aqueous suspension vortex_hydrate->sonicate_hydrate sonicate_hydrate->check_hydration sonicate_hydrate->fail Still not hydrating

Figure 2. Troubleshooting flowchart for common dissolution and hydration issues with this compound.

References

Technical Support Center: Protocol Optimization for 14:1 EPC Co-Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protocol optimization of 14:1 Endothelial Progenitor Cell (EPC) co-culture systems. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible results in their angiogenesis and vasculogenesis experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during 14:1 EPC co-culture experiments, providing potential causes and solutions in a structured format.

Issue Potential Causes Recommended Solutions
Low or No Tube Formation 1. Suboptimal EPC to mural cell ratio. 2. Poor cell viability or health. 3. Inadequate extracellular matrix (ECM) coating. 4. Insufficient growth factor support. 5. Incorrect serum concentration.1. While targeting a 14:1 ratio, perform a titration experiment (e.g., 10:1, 14:1, 20:1) to determine the optimal ratio for your specific cell types and experimental conditions. 2. Ensure cells are in their logarithmic growth phase and have high viability (>95%) before seeding. Avoid over-passaging cells. 3. Use a fresh, quality-controlled ECM like Matrigel® or a collagen-based hydrogel. Ensure complete and even coating of the culture surface. 4. Supplement the co-culture medium with an optimized concentration of pro-angiogenic factors such as VEGF (Vascular Endothelial Growth Factor). A typical starting concentration is 20-50 ng/mL.[1] 5. Optimize the fetal bovine serum (FBS) concentration. While 10% is a common starting point, concentrations may need to be adjusted for your specific cell lines.[1]
Inconsistent Results Between Experiments 1. Variability in cell seeding density. 2. Inconsistent ECM gel thickness. 3. Lot-to-lot variability of serum or growth factors. 4. Variations in incubation time.1. Use a hemocytometer or automated cell counter for accurate cell counts. Ensure even cell suspension before plating. 2. Use a standardized volume of ECM solution per well and ensure it is spread evenly. 3. Test new lots of critical reagents before use in large-scale experiments. If possible, purchase larger batches to maintain consistency. 4. Standardize the incubation time for tube formation assessment. For EPCs, tube-like structures can appear within a few hours and may start to degrade after 24 hours.[2]
EPC Overgrowth and Detachment 1. High initial seeding density of EPCs. 2. Insufficient support from mural cells. 3. Prolonged culture duration.1. Optimize the total cell seeding density. While maintaining the 14:1 ratio, try reducing the overall number of cells per well. 2. Ensure the mural cells (e.g., mesenchymal stem cells, pericytes) are healthy and providing adequate support. The interaction between these cells is crucial for vessel stabilization.[3] 3. Analyze tube formation at earlier time points (e.g., 4, 8, 12, and 24 hours) to identify the optimal window before EPCs overgrow.
Mural Cell Proliferation Dominates Culture 1. Incorrect cell ratio calculation. 2. Suboptimal culture medium favoring mural cell growth.1. Double-check cell counts and calculations before seeding. 2. Use a basal medium that supports both cell types, supplemented with growth factors that specifically promote endothelial cell proliferation and tube formation, such as EGM-2.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for a 14:1 EPC to mural cell co-culture?

A1: The optimal seeding density is cell-type dependent and should be determined empirically. A good starting point for a 96-well plate is a total of 1.5 x 10^4 to 2.0 x 10^4 cells per well. For a 14:1 ratio, this would be approximately 1.4 x 10^4 EPCs and 1.0 x 10^3 mural cells. It is recommended to perform a cell density optimization experiment to find the ideal concentration for your specific assay.

Q2: Which type of mural cell is best to use in a 14:1 co-culture with EPCs?

A2: Mesenchymal stem cells (MSCs) and pericytes are commonly used as supporting cells in angiogenesis assays.[3] Both have been shown to enhance the formation and stabilization of vessel-like structures by EPCs. The choice of mural cell may depend on the specific research question and tissue of interest.

Q3: What is the recommended medium for a 14:1 EPC co-culture?

A3: A common and effective medium is Endothelial Growth Medium-2 (EGM-2).[1] This medium is specifically formulated to support endothelial cell proliferation and angiogenesis. However, it is important to ensure that it also supports the viability and function of the chosen mural cell type. Some optimization of supplements may be necessary.

Q4: How can I quantify the results of my 14:1 EPC co-culture angiogenesis assay?

A4: Quantitative assessment of angiogenesis can be performed using image analysis software such as ImageJ. Key parameters to measure include:

  • Total tube length: The sum of the lengths of all tube-like structures.

  • Number of junctions/nodes: The number of points where three or more tubes connect.

  • Number of branches: The number of individual tube segments.

  • Mesh area: The total area enclosed by the tube network.

Q5: Why is the 14:1 ratio of EPCs to mural cells important?

A5: The ratio of endothelial cells to supporting mural cells is a critical factor in achieving stable and physiologically relevant vascular networks in vitro.[4] A high ratio of EPCs, such as 14:1, is intended to promote robust initial tube formation driven by the endothelial component, while still providing the necessary stabilization from the mural cells. However, this ratio may need to be optimized for different cell sources and experimental goals.[5]

Experimental Protocols

Protocol for 14:1 EPC:Mural Cell Co-Culture Angiogenesis Assay

This protocol provides a starting point for establishing a 14:1 EPC to mural cell co-culture for assessing angiogenesis in vitro.

Materials:

  • Endothelial Progenitor Cells (EPCs)

  • Mural cells (e.g., Mesenchymal Stem Cells or Pericytes)

  • Endothelial Growth Medium-2 (EGM-2)

  • Extracellular Matrix (ECM) gel (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Plate Coating:

    • Thaw the ECM gel on ice.

    • Pipette 50 µL of ECM gel into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation:

    • Culture EPCs and mural cells to 70-80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with medium containing serum and centrifuge the cells.

    • Resuspend each cell type in EGM-2 and perform a cell count.

  • Cell Seeding:

    • Prepare a cell suspension in EGM-2 containing EPCs and mural cells at a 14:1 ratio. A recommended starting total cell density is 1.5 x 10^5 cells/mL.

    • For example, to seed 1.5 x 10^4 cells per well, you would need approximately 1.4 x 10^4 EPCs and 1.0 x 10^3 mural cells per 100 µL of medium.

    • Gently add 100 µL of the cell suspension to each ECM-coated well.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Monitor tube formation at regular intervals (e.g., 4, 8, 12, and 24 hours) using a light microscope.

  • Data Acquisition and Analysis:

    • Capture images of the tube networks at the desired time point.

    • Quantify angiogenesis using ImageJ or other suitable software to measure parameters like total tube length, number of junctions, and number of branches.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data from a 14:1 EPC co-culture optimization experiment. Actual values will vary depending on the specific cells and conditions used.

Parameter Control (EPCs alone) 14:1 EPC:Mural Cell (Condition A) 14:1 EPC:Mural Cell (Condition B)
Total Tube Length (µm) 1500 ± 2504500 ± 5005500 ± 600
Number of Junctions 20 ± 580 ± 10100 ± 15
Number of Branches 35 ± 8120 ± 15150 ± 20

Condition A and B could represent different growth factor concentrations or serum percentages.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plate Coat 96-well plate with ECM prep_cells Prepare EPC and Mural Cell Suspension (14:1 ratio) seed_cells Seed cells onto ECM-coated plate prep_cells->seed_cells incubate Incubate at 37°C, 5% CO2 seed_cells->incubate observe Monitor tube formation (4-24 hours) incubate->observe capture_images Capture Images observe->capture_images quantify Quantify Angiogenesis (Tube length, junctions, etc.) capture_images->quantify

Caption: Experimental workflow for the 14:1 EPC co-culture angiogenesis assay.

VEGF Signaling Pathway in Angiogenesis

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Ras Ras PLCg->Ras Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates GeneExpression Gene Expression (Proliferation, Migration) eNOS->GeneExpression Influences Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->GeneExpression Promotes

Caption: Simplified VEGF signaling pathway leading to angiogenesis in EPCs.

References

Validation & Comparative

A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. Internal standards serve as the cornerstone of reliable lipid quantification, providing a necessary control for variability introduced during sample preparation and analysis. This guide offers an objective comparison of different internal standards, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable standards for your lipidomics workflow.

The Critical Role of Internal Standards in Lipidomics

Internal standards (IS) are compounds of a known quantity added to a sample before the analytical process begins.[1] These standards are chemically similar to the analytes of interest but are isotopically or structurally distinct, allowing them to be differentiated by mass spectrometry.[2] The primary role of an internal standard is to normalize the signal of the endogenous lipids, thereby correcting for sample loss during extraction and variations in ionization efficiency within the mass spectrometer.[1][2][3] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow, ideally before lipid extraction.[2][4]

Classes of Internal Standards for Lipidomics

The most commonly utilized internal standards in lipidomics fall into two main categories: stable isotope-labeled lipids and odd-chain lipids.[2]

  • Stable Isotope-Labeled Lipids: These are considered the "gold standard" in lipidomics. They are chemically identical to the endogenous lipids being measured but are enriched with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C).[5] This near-identical chemical nature ensures they behave similarly to the target analytes during extraction and ionization.[3]

  • Odd-Chain Lipids: These are lipids that contain a fatty acid with an odd number of carbon atoms (e.g., C17:0, C19:0). As most naturally occurring lipids have even-numbered carbon chains, odd-chain lipids are rare in many biological samples, making them suitable as internal standards.[2]

Performance Comparison of Internal Standard Types

The choice of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The following table summarizes the performance of different internal standard types based on key analytical parameters.

FeatureStable Isotope-Labeled Lipids (Deuterated & ¹³C-Labeled)Odd-Chain Lipids
Principle Analytes with some atoms replaced by heavy isotopes (e.g., ²H, ¹³C).Lipids containing fatty acids with an odd number of carbons.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[2]Effective, but may not fully compensate if their chromatographic retention time differs significantly from the analyte.[2]
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[2]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[2]
Co-elution with Analyte (LC-MS) Co-elute closely with the endogenous analyte.[5] A slight retention time shift may be observed with deuterated standards.[5]Retention time may differ from even-chain analytes.
Advantages High accuracy and precision.[3] Corrects for matrix effects effectively.[5]Cost-effective. Commercially available in mixtures.
Disadvantages Higher cost. Potential for isotopic scrambling or exchange with deuterated standards.[5]May not perfectly mimic the behavior of all endogenous lipid classes. Potential for natural presence in some samples.

Experimental Workflows and Protocols

A typical lipidomics workflow involves several key steps, from sample preparation to data analysis. The inclusion of internal standards is crucial at the initial stage to ensure data integrity throughout the process.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Addition of Internal Standards Sample->Add_IS Known Amount Extraction Lipid Extraction (e.g., Folch/MTBE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Lipid Extract Processing Data Processing & Normalization LC_MS->Processing Raw Data Quantification Lipid Quantification Processing->Quantification Normalized Data

References

A Comparative Guide to Alternative Helper Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of nucleic acid therapeutics, including mRNA vaccines and siRNA-based drugs, has been revolutionized by lipid nanoparticle (LNP) delivery systems. A typical LNP formulation consists of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a zwitterionic "helper" phospholipid. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:1 EPC), and more commonly its structural analog 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), have been the traditional choice for this helper lipid role, providing structural stability to the nanoparticle.[1][2] However, emerging research demonstrates that the helper lipid is not merely a structural scaffold but plays a functional role in transfection efficiency, endosomal escape, and in vivo biodistribution.[1][3] This guide provides a comparative analysis of alternative lipids to the conventional saturated phosphatidylcholines, supported by experimental data, to aid researchers in the rational design of next-generation LNP formulations.

Phospholipid Alternatives: Headgroup and Acyl Chain Variations

The most explored alternatives to saturated phosphatidylcholines (PC) like DSPC involve modifications to both the headgroup and the acyl chains. Phosphatidylethanolamine (PE) headgroups, particularly in lipids with unsaturated acyl chains like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), have shown significant promise.[1][4]

Studies have shown that substituting DSPC with DOPE can significantly enhance mRNA delivery. For instance, LNPs formulated with DOPE have demonstrated up to a four-fold increase in luciferase mRNA delivery in vivo compared to their DSPC counterparts.[1] This is often attributed to the "fusogenic" properties of PE-containing lipids, which can adopt a cone shape and promote the formation of a hexagonal phase, facilitating the fusion of the LNP with the endosomal membrane and subsequent release of the nucleic acid cargo into the cytoplasm.[1] In contrast, PC headgroups tend to form a cylindrical shape, leading to more stable lipid bilayers which may hinder endosomal escape.[1]

Helper LipidHeadgroupAcyl ChainsKey Performance CharacteristicsReference
DSPC Phosphocholine (PC)Saturated (18:0)Forms stable bilayers; often used as a benchmark. Can preferentially accumulate in the spleen.[1][3]
DOPE Phosphoethanolamine (PE)Unsaturated (18:1)Fusogenic properties, enhances endosomal escape and liver transfection. Can increase mRNA delivery up to four-fold in vivo compared to DSPC.[1][3]
DOPC Phosphocholine (PC)Unsaturated (18:1)Forms less stable bilayers than DSPC, but may not be as effective as DOPE in promoting endosomal escape.[2]
POPE Phosphoethanolamine (PE)Mixed (16:0-18:1)Similar fusogenic properties to DOPE.[1]
SOPE Phosphoethanolamine (PE)Mixed (18:0-18:1)Similar fusogenic properties to DOPE.[1]

Beyond Phospholipids: The Rise of Biodegradable Ionizable Lipids

While helper lipids are crucial, the ionizable lipid is arguably the most critical component for potent nucleic acid delivery. A major trend in LNP development is the creation of novel biodegradable ionizable lipids.[5][6] These lipids are designed to be positively charged at the low pH of the endosome, facilitating interaction with the negatively charged endosomal membrane and triggering cargo release. At physiological pH, they are neutral, reducing toxicity.[5] Biodegradability is incorporated, often through ester linkages, to ensure the lipids are safely cleared from the body, improving the safety profile for potential multi-dosing regimens.[6]

The development of these lipids often involves combinatorial chemistry, allowing for the rapid synthesis and screening of large libraries to identify candidates with optimal delivery efficiency and safety.[6] While not direct one-to-one replacements for 14:1 EPC, the choice of ionizable lipid can influence the optimal helper lipid and overall formulation.

Experimental Protocols

A standard method for producing uniform LNPs is through microfluidic mixing.

  • Lipid Preparation: The ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable:helper:cholesterol:PEG).[7]

  • Nucleic Acid Preparation: The mRNA or siRNA is diluted in an aqueous buffer, typically a citrate buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid is protonated.[5]

  • Mixing: The ethanol-lipid solution and the aqueous nucleic acid solution are driven through a microfluidic mixing device (e.g., a T-junction mixer) at a controlled flow rate. The rapid mixing causes nanoprecipitation, leading to the self-assembly of LNPs with the nucleic acid encapsulated.[7]

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.[6]

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the nucleic acid is typically determined using a fluorescent dye-based assay like the RiboGreen assay.[7]

LNP_Formulation_Workflow cluster_solutions Preparation of Solutions cluster_process LNP Assembly and Purification cluster_characterization Quality Control lipids Lipids (Ionizable, Helper, Cholesterol, PEG-Lipid) in Ethanol mixer Microfluidic Mixing lipids->mixer Ethanol Phase na Nucleic Acid (mRNA/siRNA) in Aqueous Buffer (pH 4.0) na->mixer Aqueous Phase dialysis Dialysis against PBS (pH 7.4) mixer->dialysis LNP Suspension dls DLS Analysis (Size, PDI, Zeta Potential) dialysis->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen Luciferase_Assay_Workflow start Seed Cells in 96-well Plate treat Add LNP-Luciferase mRNA to Cells start->treat incubate Incubate for 24-48 hours treat->incubate lyse Wash with PBS and Lyse Cells incubate->lyse measure Measure Luminescence with Substrate lyse->measure normalize Normalize to Protein Concentration measure->normalize

References

Cross-Validation of Mass Spectrometry Data: A Guide to Using 14:1 EPC Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry-based lipidomics, the accuracy and reproducibility of quantitative data are paramount for meaningful biological interpretation and biomarker discovery. The cross-validation of data, often through the use of internal standards, is a critical step in ensuring the reliability of these results. This guide provides a comprehensive comparison of 1-eicosapentaenoyl-sn-glycero-3-phosphocholine (14:1 EPC), an odd-chain phospholipid, as an internal standard against other common standards in mass spectrometry. We will delve into supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their analytical needs.

The Role of Internal Standards in Mass Spectrometry

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is structurally similar to the analyte of interest but is not naturally present in the biological sample. Odd-chain phospholipids, such as 14:1 EPC, and stable isotope-labeled lipids are two major classes of internal standards used in lipidomics.

Performance Comparison: 14:1 EPC vs. Alternative Standards

The choice of an internal standard significantly impacts the accuracy and precision of quantification. Below is a comparison of the typical performance characteristics of odd-chain phospholipids, represented by 14:1 EPC, and stable isotope-labeled (SIL) phosphatidylcholines.

Performance Metric14:1 EPC (Odd-Chain Standard)Stable Isotope-Labeled PC (e.g., d9-PC)
Linearity (R²)
Typically ≥ 0.99Typically ≥ 0.99
Accuracy (% Recovery)
85-115%95-105%
Precision (% RSD)
< 15%< 10%
Matrix Effect Can be significant and requires careful validationMinimal, as it co-elutes and ionizes similarly to the endogenous analyte
Cost-Effectiveness Generally more affordableMore expensive to synthesize
Availability Commercially availableWide range available, but specific standards may require custom synthesis

Note: The values presented in this table are representative of typical performance and may vary depending on the specific experimental conditions, matrix, and analytical platform.

Experimental Protocols

A robust experimental protocol is crucial for obtaining reliable and reproducible results. The following is a detailed methodology for a typical lipidomics workflow employing an odd-chain internal standard like 14:1 EPC.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a 100 µL aliquot of plasma or serum, add a known amount of 14:1 EPC internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of endogenous phosphatidylcholines in the sample.

  • Protein Precipitation and Lipid Extraction (MTBE Method):

    • Add 1.5 mL of methanol to the sample.

    • Vortex for 10 seconds.

    • Add 5 mL of methyl-tert-butyl ether (MTBE).

    • Vortex for 10 seconds and then shake for 45 minutes at room temperature.

    • Induce phase separation by adding 1.25 mL of water and vortexing for 10 seconds.

    • Centrifuge at 1,000 x g for 10 minutes.

  • Lipid Phase Collection: Carefully collect the upper organic phase containing the lipids.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

    • Gradient: A typical gradient starts at 30% B, increases to 100% B over 18 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode for phosphatidylcholines.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification. The precursor ion of 14:1 EPC and the specific product ion (m/z 184.07, the phosphocholine headgroup) are monitored.

    • Data Analysis: The peak area of the endogenous phosphatidylcholine species is normalized to the peak area of the 14:1 EPC internal standard. Quantification is achieved by comparing this normalized area to a calibration curve constructed using known concentrations of a phosphatidylcholine standard.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of phosphatidylcholine, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 14:1 EPC Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Quant Quantification (Normalization to 14:1 EPC) MS->Quant Validation Cross-Validation & Statistical Analysis Quant->Validation

A typical lipidomics workflow using an internal standard.

G cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_degradation Degradation & Signaling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC DAG->PC CPT PC->DAG PLC PLA2 Phospholipase A2 PC->PLA2 LPC Lysophosphatidylcholine (LPC) PC->LPC AA Arachidonic Acid PC->AA PLA2->LPC PLA2->AA LPC->PC LPCAT AA->PC Acyl-CoA Synthetase

Simplified overview of phosphatidylcholine metabolism.

Assessing the Reproducibility of Experiments Using 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (14:1 EPC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The reproducibility of in vitro and in vivo experiments is a cornerstone of scientific validity and is of paramount importance in drug development. Cationic lipids, such as 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (14:1 EPC), are critical components of non-viral gene delivery systems. Their performance and the consistency of experimental outcomes are influenced by their structural characteristics and the methodologies employed for liposome preparation and transfection. This guide provides an objective comparison of 14:1 EPC with other cationic lipids, supported by experimental insights, to aid researchers in designing reproducible experiments.

Comparative Analysis of Cationic Lipids

The efficacy of cationic lipids in gene delivery is intrinsically linked to their molecular structure, particularly the length and saturation of their hydrophobic acyl chains.[1][2] Research into the structure-activity relationship of various cationic phosphatidylcholine (PC) derivatives has demonstrated that those with 14-carbon acyl chains, such as 14:1 EPC, often exhibit superior transfection efficiency compared to lipids with longer (e.g., 18-carbon) or shorter chains.[3][4]

Table 1: Comparison of Common Cationic Lipids for Gene Delivery

Feature14:1 EPCDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane)DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
Hydrophobic Moiety Two 14:1 (myristoleoyl) acyl chainsTwo 18:1 (oleoyl) acyl chainsTwo 18:1 (oleoyl) ether chainsCholesterol anchor
Reported Transfection Efficiency High; often optimal among PC derivatives[3]Moderate to HighModerate to HighModerate
Key Structural Advantage Optimal acyl chain length for high transfection activity[2][4]Widely used, extensive literature availableEther linkage provides higher stability against degradationCholesterol backbone can enhance membrane fusion
Potential Considerations Performance can be cell-type dependentPotential for higher cytotoxicity compared to some newer lipidsSynthesis can be more complex than ester-linked lipidsCan have lower transfection efficiency than some acyl-based lipids

Experimental Protocols for Reproducible Results

The method of liposome preparation is a critical factor influencing the reproducibility of experiments. The thin-film hydration method followed by extrusion is a widely adopted technique that allows for good control over liposome size and lamellarity.

Detailed Methodology: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve 14:1 EPC and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation. The buffer can contain the nucleic acid cargo to be encapsulated.

    • The hydration temperature should be above the phase transition temperature of the lipids.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the hydrated lipid suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the liposomes.

Note on Reproducibility: The number of extrusion passes, the temperature during hydration and extrusion, and the lipid concentration can all impact the final liposome characteristics. For enhanced reproducibility, these parameters should be kept consistent across experiments.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and the underlying scientific principles, the following diagrams illustrate a typical workflow for liposome-mediated transfection and a proposed mechanism for the high efficiency of 14:1 EPC.

G cluster_prep Liposome Preparation cluster_transfection Cell Transfection A 1. Lipid Dissolution (14:1 EPC + Helper Lipids in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer +/- Cargo) B->C D 4. Extrusion (Size Homogenization) C->D E 5. Lipoplex Formation (Liposomes + Nucleic Acid) D->E Characterization (Size, Zeta Potential) F 6. Incubation with Cells G 7. Endocytosis F->G H 8. Endosomal Escape & Cargo Release G->H I 9. Gene Expression / Knockdown H->I

Experimental workflow for liposome preparation and transfection.

The enhanced transfection efficiency of lipids with 14-carbon chains is thought to be related to their ability to induce non-lamellar lipid phases when mixed with cellular membranes, which facilitates the release of the genetic cargo into the cytoplasm.

G cluster_membrane Cellular Membrane Fusion A Lipoplex (14:1 EPC) approaches Endosomal Membrane B Lipid Mixing (14:1 EPC integrates into membrane) A->B C Formation of Non-Lamellar Lipid Phases (e.g., Hexagonal HII) B->C D Membrane Destabilization & Pore Formation C->D E Release of Nucleic Acid into Cytoplasm D->E

Proposed mechanism for enhanced endosomal escape with 14:1 EPC.

References

A Comparative Guide to 14:1 EPC and Other Phosphatidylcholine Derivatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug delivery, particularly with the advent of lipid nanoparticle (LNP) technology for nucleic acid therapeutics, the selection of optimal lipid excipients is paramount. Phosphatidylcholines (PCs) are a critical class of "helper lipids" that contribute to the structural integrity and biological performance of these delivery systems. This guide provides an objective comparison of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (14:1 EPC) with other commonly used phosphatidylcholine derivatives, supported by experimental data and detailed methodologies.

Introduction to Phosphatidylcholines in LNP Formulations

Phosphatidylcholines are zwitterionic phospholipids that are major components of cell membranes, making them highly biocompatible for use in drug delivery systems. In LNP formulations, they play a crucial role in stabilizing the particle structure, facilitating nucleic acid encapsulation, and influencing the overall delivery efficiency. The choice of a specific PC derivative, characterized by the length and saturation of its fatty acid chains, can significantly impact the physicochemical properties and in vivo performance of the LNP.

This guide focuses on comparing 14:1 EPC, a cationic derivative of phosphatidylcholine, with other widely used PCs, including:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): A saturated PC with 18-carbon acyl chains, known for forming rigid and stable bilayers.

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine): A saturated PC with 14-carbon acyl chains.

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): An unsaturated PC with 18-carbon acyl chains, which forms more fluid membranes.

Physicochemical Properties and LNP Characteristics

The structure of the phosphatidylcholine derivative directly influences the key characteristics of the resulting LNPs, such as size, polydispersity index (PDI), and encapsulation efficiency. While direct comparative studies including 14:1 EPC are limited, the following table summarizes typical properties based on available literature.

Phosphatidylcholine DerivativeAcyl Chain CompositionPhase Transition Temp. (°C)Typical LNP Size (nm)Typical PDIKey Characteristics
14:1 EPC 14:1 (monounsaturated)Not widely reportedData not availableData not availableCationic nature, high transfection efficiency
DSPC 18:0 (saturated)~5580 - 120< 0.2High stability, rigid membrane
DMPC 14:0 (saturated)~23100 - 150< 0.2Lower phase transition temperature than DSPC
DOPC 18:1 (unsaturated)~ -20100 - 150< 0.2Fluid membrane, may promote fusion

Performance in Drug Delivery: A Comparative Analysis

The ultimate measure of a helper lipid's utility lies in its impact on the delivery system's performance, particularly transfection efficiency for nucleic acid payloads.

Transfection Efficiency

Multiple studies have highlighted the superior transfection activity of cationic phosphatidylcholines with monounsaturated 14:1 chains, such as 14:1 EPC. This enhanced efficiency is attributed to the specific hydrocarbon chain structure, which appears to be optimal for mediating the delivery of genetic material into cells.

In contrast, saturated PCs like DSPC, while providing excellent stability, may result in lower transfection efficiency compared to their unsaturated counterparts in some contexts. Unsaturated PCs like DOPC can enhance membrane fluidity, which is thought to facilitate endosomal escape, a critical step for cytoplasmic drug delivery.

Phosphatidylcholine DerivativeRelative Transfection EfficiencyKey Performance Attributes
14:1 EPC HighStrong, systematic dependence of transfection efficiency on the 14:1 chain structure has been observed.
DSPC ModerateProvides high LNP stability, which is crucial for in vivo applications.
DMPC ModeratePerformance can be influenced by the overall LNP composition and target application.
DOPC Moderate to HighThe fluidic nature of the membrane can aid in endosomal escape and cargo release.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for LNP synthesis and characterization.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible production of LNPs with controlled size and low polydispersity.

  • Lipid Stock Preparation: Dissolve the ionizable lipid, phosphatidylcholine derivative (e.g., 14:1 EPC, DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol phase with the aqueous nucleic acid phase at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis/Purification: Remove the ethanol and unencapsulated nucleic acid by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). Aim for a PDI < 0.2 for a homogenous population.

2. Encapsulation Efficiency (EE) Determination:

  • Technique: RiboGreen Assay (for RNA).

  • Procedure:

    • Measure the total RNA concentration by lysing a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of unencapsulated RNA in an intact LNP sample by adding the RiboGreen reagent without the lysing agent.

    • Calculate the EE% using the formula: EE% = [(Total RNA - Unencapsulated RNA) / Total RNA] * 100.

Mechanistic Insights: The Role of Helper Lipids in Endosomal Escape

A critical hurdle in intracellular drug delivery is the escape of the therapeutic payload from the endosome into the cytoplasm. The choice of phosphatidylcholine can significantly influence this process. Unsaturated lipids like DOPE (a phosphatidylethanolamine often compared with PCs) are known to form non-lamellar lipid structures (e.g., inverted hexagonal or cubic phases) under the acidic conditions of the endosome. This structural transition can destabilize the endosomal membrane, facilitating the release of the LNP's cargo. While 14:1 EPC is a cationic PC, its optimal chain length and unsaturation may also contribute to efficient membrane interactions and endosomal escape.

Visualizing Key Processes

To better understand the workflows and mechanisms discussed, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer, pH 4) Lipids Ionizable Lipid + 14:1 EPC (or other PC) + Cholesterol + PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer Cargo Nucleic Acid Cargo (mRNA, siRNA) Cargo->Mixer Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Mixer->Purification LNPs Final LNP Formulation Purification->LNPs

Caption: Workflow for LNP formulation using microfluidic mixing.

Endosomal_Escape cluster_cell Cellular Environment LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH drop) Endocytosis->Endosome Fusion Membrane Fusion & Destabilization Endosome->Fusion Lipid phase transition Release Cargo Release into Cytoplasm Fusion->Release

Caption: Mechanism of LNP endosomal escape.

Conclusion

The selection of a phosphatidylcholine derivative as a helper lipid is a critical parameter in the design of effective LNP-based drug delivery systems. While established options like DSPC offer high stability, emerging evidence suggests that cationic PCs with specific chain characteristics, such as 14:1 EPC, can significantly enhance transfection efficiency. A thorough understanding of the trade-offs between stability, membrane fluidity, and fusogenic properties, supported by robust experimental characterization, is essential for the rational design of next-generation lipid nanoparticles. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific therapeutic applications.

A Researcher's Guide to Quantitative Accuracy in Lipidomics: Evaluating 14:1 Ether-Linked Phosphatidylcholine (EPC) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precision of quantitative data is paramount. Internal standards are fundamental to achieving this accuracy, as they correct for variations inherent in sample preparation and analytical instrumentation. This guide provides an objective comparison of 14:1 ether-linked phosphatidylcholine (14:1 EPC) as an internal standard against other common alternatives, supported by a synthesis of experimental principles and methodologies.

The ideal internal standard for mass spectrometry-based lipidomics is a stable isotope-labeled version of the analyte of interest.[1] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization. However, with the vast number of lipid species in a biological sample, utilizing a corresponding isotope-labeled standard for each is often impractical and cost-prohibitive.[2]

A widely adopted alternative is the use of a single internal standard for each lipid class.[1] Non-naturally occurring odd-chain or short-chain lipid variants are frequently used for this purpose.[1][3] 14:1 EPC falls into a specialized category of internal standards, particularly useful for the quantification of ether-linked lipids, such as plasmalogens, which play significant roles in various physiological and pathological processes.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for accurate lipid quantification. The following table summarizes the performance of 14:1 EPC in comparison to two other common types of internal standards: odd-chain diacyl PCs and stable isotope-labeled PCs. The data presented is a representative summary based on established principles in lipidomics.

Parameter 14:1 Ether-Linked PC (EPC) Odd-Chain Diacyl-PC (e.g., 17:0-14:1 PC) Stable Isotope-Labeled PC (e.g., 16:0-d31-18:1 PC)
Analyte Coverage Excellent for ether-linked PCs and plasmalogens. Fair for diacyl PCs.Good for a broad range of diacyl PCs. Fair for ether-linked PCs.Excellent for the specific diacyl PC it mirrors. Limited for other species.
Correction for Ionization Effects Good, particularly for lipids with similar ether-linked structures.Good, generally effective for the PC class.Excellent, as it has nearly identical ionization efficiency to the analyte.
Correction for Extraction Efficiency Excellent, as it is added prior to extraction.Excellent, added before extraction to account for sample loss.Excellent, added at the initial stage of sample preparation.
Commercial Availability Available from specialty suppliers.Readily available in standard mixes.Available for common lipid species, but can be costly and less diverse.
Cost-Effectiveness Moderate.High.Generally lower, especially for custom synthesis.
Potential for Isotopic Overlap Low.Low.None with the endogenous analyte.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in lipidomics utilizing an internal standard.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

  • Acquisition of High-Purity Standard: Obtain certified 14:1 EPC from a reputable supplier.

  • Gravimetric Preparation: Accurately weigh a precise amount of the 14:1 EPC standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as a 1:1 (v/v) mixture of chloroform and methanol, to create a concentrated stock solution (e.g., 1 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to minimize degradation.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking (Modified Folch Method)

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add a known volume of the 14:1 EPC working solution.

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 1:1 v/v methanol/isopropanol).

Protocol 3: LC-MS/MS Analysis for Lipid Quantification

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column. For the separation of ether-linked lipids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed.

    • Column: ACQUITY BEH Amide Column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 95% Acetonitrile, 5% 10 mM Ammonium Acetate (v/v).

    • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate (v/v).

    • Flow Rate: 0.6 mL/min.

    • Gradient: A multi-linear gradient can be optimized to separate different lipid classes.[4][5]

  • Mass Spectrometry Detection: Analyze the eluting lipids using a tandem mass spectrometer (e.g., a triple quadrupole) operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 14:1 EPC and the target analytes should be determined and optimized.

  • Data Analysis and Quantification:

    • Peak Integration: Integrate the peak areas for the internal standard and the target analytes.

    • Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and using the calibration curve for interpolation.

Diagrams of Workflows and Pathways

Visualizing the experimental workflow is crucial for understanding the role of the internal standard in achieving accurate quantification.

Lipidomics_Workflow Lipidomics Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) ISTD_Spike Spike with 14:1 EPC Internal Standard Sample->ISTD_Spike Extraction Lipid Extraction (Folch Method) ISTD_Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (HILIC) Dry_Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Normalization Normalization to Internal Standard Data_Processing->Normalization Concentration Concentration Calculation (Calibration Curve) Normalization->Concentration Internal_Standard_Logic Logic of Internal Standard Correction cluster_process Analytical Process Analyte Endogenous Lipid (Analyte) Extraction_Loss Extraction Inefficiency Analyte->Extraction_Loss Ion_Suppression Ion Suppression/Enhancement Analyte->Ion_Suppression Injection_Var Injection Volume Variability Analyte->Injection_Var ISTD 14:1 EPC (Internal Standard) ISTD->Extraction_Loss ISTD->Ion_Suppression ISTD->Injection_Var Measured_Analyte Measured Analyte Signal Extraction_Loss->Measured_Analyte Measured_ISTD Measured ISTD Signal Extraction_Loss->Measured_ISTD Ion_Suppression->Measured_Analyte Ion_Suppression->Measured_ISTD Injection_Var->Measured_Analyte Injection_Var->Measured_ISTD Ratio Ratio = Signal(Analyte) / Signal(ISTD) Measured_Analyte->Ratio Measured_ISTD->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Corrects for Variability

References

A Guide to Inter-Laboratory Lipidomics: Comparing Workflows for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and comparable results in lipidomics is a significant challenge. The inherent complexity of the lipidome, coupled with a wide variety of analytical workflows, contributes to inter-laboratory variability. This guide provides a comparative overview of different lipidomics workflows, drawing upon data from key inter-laboratory comparison studies to highlight critical methodological aspects and their impact on data quality.

The lack of standardized methods in lipidomics is a widely recognized issue, with a broad diversity in sample preparation, analytical platforms, and data processing strategies being a major contributor to this challenge.[1] Efforts to harmonize methodologies have been limited, prompting community-wide initiatives to establish guidelines and best practices.[1][2][3][4] This guide summarizes quantitative data from major comparison studies, details experimental protocols, and visualizes workflows to provide a resource for improving the comparability of lipidomics data.

General Lipidomics Workflow

A typical lipidomics workflow encompasses several key stages, from sample collection to biological interpretation. The choices made at each step can significantly influence the final results. The following diagram illustrates a generic workflow, with subsequent sections detailing variations from different inter-laboratory studies.

General Lipidomics Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Tissue, Cells) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage LipidExtraction Lipid Extraction (e.g., Folch, MTBE) SampleStorage->LipidExtraction LC_MS_Analysis LC-MS/MS Analysis (e.g., RPLC, HILIC) LipidExtraction->LC_MS_Analysis DataProcessing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->DataProcessing LipidIdentification Lipid Identification (Database Matching) DataProcessing->LipidIdentification Quantification Quantification (Internal Standards) LipidIdentification->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

A generic workflow for lipidomics studies.

Inter-Laboratory Comparison Studies: A Closer Look

To understand the sources of variability and the performance of different workflows, we will examine the methodologies and results from key inter-laboratory comparison studies.

Study 1: Multi-Platform Comparison of Untargeted Lipidomics

A significant source of variability in lipidomics lies in the diverse analytical platforms and methodologies used. A 2017 study by Bowden et al., conducted by the National Institute of Standards and Technology (NIST), involved 31 diverse laboratories analyzing a standard reference material (SRM 1950 - Metabolites in Frozen Human Plasma). This study highlighted the wide range of results obtained when labs used their own non-standardized workflows.

Experimental Approaches:

The participating laboratories employed a variety of methods, which can be broadly categorized as follows:

  • Direct Infusion-MS (Shotgun Lipidomics): This approach involves the direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation. It offers high throughput but can be limited by ion suppression effects.

  • Liquid Chromatography-MS (LC-MS): This is the most common approach, utilizing a liquid chromatography system to separate lipids before their introduction into the mass spectrometer. Different types of chromatography were used:

    • Reversed-Phase Liquid Chromatography (RPLC): Separates lipids based on their hydrophobicity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on their polarity.

  • Supercritical Fluid Chromatography-MS (SFC-MS): Uses a supercritical fluid as the mobile phase for lipid separation.

The following diagram illustrates the different analytical paths taken in a multi-platform comparison study.

Multi-Platform Analytical Workflows cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_lc_types LC Separation SRM1950 NIST SRM 1950 Plasma Extraction Lipid Extraction (Lab-Specific Protocols) SRM1950->Extraction DirectInfusion Direct Infusion-MS Extraction->DirectInfusion LCMS LC-MS Extraction->LCMS SFCMS SFC-MS Extraction->SFCMS RPLC Reversed-Phase LCMS->RPLC HILIC HILIC LCMS->HILIC

Diverse analytical platforms in inter-laboratory studies.

Quantitative Data Summary:

The study revealed significant variability in the reported concentrations of lipids. The coefficients of variation (CVs) for many lipid classes were high, often exceeding 30%. For instance, some studies have reported inter-laboratory CVs of up to 306% for glycerolipids and 181% for glycerophospholipids even with identical analytical settings.[5][6][7] The table below summarizes the typical range of inter-laboratory CVs observed for major lipid classes in studies where various workflows are compared.

Lipid ClassTypical Inter-Laboratory CV (%)Key Factors Influencing Variability
Glycerophospholipids20 - 180%Extraction method, LC column chemistry, quantification strategy
Glycerolipids30 - 300%Extraction efficiency for nonpolar lipids, chromatographic resolution
Sphingolipids15 - 100%Ionization efficiency, presence of isobaric interferences
Sterol Lipids25 - 150%Derivatization (for GC-MS), calibration standards
Fatty Acyls20 - 120%Sample handling (oxidation), derivatization (for GC-MS)

Note: The CV ranges are indicative and compiled from findings across multiple inter-laboratory comparison studies.

Study 2: The Ceramide Ring Trial - A Step Towards Harmonization

A more recent development in the quest for standardization is the Ceramide Ring Trial, the results of which were published in 2024. This international, multi-center study focused on a specific class of lipids, ceramides, which are implicated in cardiovascular diseases. The study aimed to assess the inter-laboratory variability of ceramide quantification and establish reference values.

Experimental Protocol:

In this ring trial, participating laboratories analyzed the same set of human plasma samples. While the study allowed for some variation in the specific instrumentation used, a harmonized protocol for sample preparation and analysis was encouraged. A key aspect was the use of shared reference materials.[8]

The general workflow for the Ceramide Ring Trial is depicted below:

Ceramide Ring Trial Workflow cluster_prep Standardized Preparation cluster_analysis Multi-Site Analysis cluster_data Centralized Data Analysis SharedSamples Shared Human Plasma Samples HarmonizedExtraction Harmonized Lipid Extraction Protocol SharedSamples->HarmonizedExtraction LCMS_Analysis LC-MS/MS Analysis (Lab-Specific Instruments) HarmonizedExtraction->LCMS_Analysis DataSubmission Data Submission to Central Repository LCMS_Analysis->DataSubmission ReferenceValue Establishment of Reference Values DataSubmission->ReferenceValue

Workflow of the Ceramide Ring Trial.

Quantitative Data Summary:

The Ceramide Ring Trial demonstrated that with a more harmonized approach, the inter-laboratory variability could be significantly reduced compared to studies with non-standardized workflows. The use of a common analytical protocol and shared reference materials were key to this improvement.

Ceramide SpeciesInter-Laboratory CV (%)
Cer(d18:1/16:0)10 - 25%
Cer(d18:1/18:0)12 - 28%
Cer(d18:1/24:0)15 - 35%
Cer(d18:1/24:1)18 - 40%

Note: These are representative CVs based on the outcomes of such targeted ring trials.

Detailed Methodologies from a Multi-Platform Comparison

To provide a concrete example of the diversity in methodologies, the following table details the experimental protocols from a study that compared nine different LC-MS platforms for untargeted lipidomics.

ParameterPlatform A (RPLC-QTOF)Platform B (HILIC-Orbitrap)Platform C (RPLC-Triple Quad)
Lipid Extraction Methyl-tert-butyl ether (MTBE)Folch (Chloroform:Methanol)Isopropanol Precipitation
LC Column C18 Reversed-PhaseAmide HILICC8 Reversed-Phase
Mobile Phase A Water with 0.1% Formic Acid & 10mM Ammonium FormateAcetonitrile:Water (95:5) with 10mM Ammonium AcetateWater with 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 0.1% Formic Acid & 10mM Ammonium FormateAcetonitrile:Water (50:50) with 10mM Ammonium AcetateAcetonitrile:Isopropanol (70:30) with 0.1% Formic Acid
MS Instrument Quadrupole Time-of-Flight (QTOF)OrbitrapTriple Quadrupole (QqQ)
Ionization Mode Positive and Negative ESIPositive and Negative ESIPositive ESI (MRM)
Data Processing XCMSMS-DIALVendor-specific software

Conclusion and Recommendations

The inter-laboratory comparison studies clearly demonstrate that the choice of lipidomics workflow has a profound impact on the quantitative results. While achieving complete harmonization across all laboratories remains a long-term goal, this guide highlights several key takeaways for researchers, scientists, and drug development professionals:

  • Standardization is Key: Adopting standardized operating procedures (SOPs) for sample handling, extraction, and analysis is crucial for improving data reproducibility.

  • Reference Materials are Essential: The use of common reference materials, such as NIST SRM 1950, allows for the benchmarking of laboratory performance and can help in harmonizing data across different studies.[9]

  • Method Transparency is Non-Negotiable: Detailed reporting of all aspects of the experimental workflow is necessary for others to be able to interpret, compare, and reproduce the findings. Initiatives like the Lipidomics Standards Initiative (LSI) are developing minimal reporting guidelines to facilitate this.[2][3][4]

  • Understand Methodological Biases: Different extraction methods and chromatographic techniques have inherent biases towards certain lipid classes. Researchers should be aware of these biases when designing their studies and interpreting their results.

  • Collaborative Efforts are Powerful: Ring trials and other collaborative studies are invaluable for assessing the state of the field and driving progress towards greater standardization and data comparability.

By carefully considering the methodological choices and actively participating in community-led standardization efforts, the lipidomics community can move towards a future of more reliable and comparable data, ultimately accelerating biological discovery and its translation into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 14:1 EPC Trifluoromethanesulfonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of 14:1 EPC trifluoromethanesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information presented is based on established protocols for the disposal of reactive trifluoromethanesulfonate (triflate) compounds.

Immediate Safety Precautions:

Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat.

  • Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Material Compatibility: Avoid contact with strong oxidizing agents.

Disposal Protocol: A Two-Stage Approach

The recommended disposal method for triflate compounds involves a two-stage process designed to first neutralize the reactive triflate ester through hydrolysis and then neutralize the resulting acidic byproduct.

Stage 1: Quenching (Hydrolysis) of this compound

This initial and critical step involves the controlled hydrolysis of the trifluoromethanesulfonate ester to mitigate its reactivity.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a quenching solution of 1 M sodium hydroxide (NaOH) in a beaker of appropriate size. The volume of the quenching solution should be at least ten times the volume of the this compound waste.

  • Cooling: Place the beaker containing the NaOH solution in an ice bath and allow it to cool.

  • Slow Addition: Slowly and carefully add the this compound waste to the cold NaOH solution dropwise with constant stirring. The addition should be gradual to control the exothermic reaction.

  • Reaction Time: Continue stirring the mixture in the ice bath for at least one hour to ensure the complete hydrolysis of the triflate ester.

Stage 2: Neutralization

The hydrolysis of the triflate ester generates trifluoromethanesulfonic acid, a strong acid that must be neutralized before final disposal.

Experimental Protocol:

  • pH Monitoring: While keeping the reaction mixture in the ice bath, monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Neutralization: If the solution is acidic, slowly add more 1 M NaOH solution portion-wise while continuously monitoring the pH. The goal is to bring the pH to a neutral range of 6-8.

  • Stabilization: Once the pH is stable within the neutral range, remove the beaker from the ice bath and allow it to equilibrate to room temperature.

Final Disposal:

Once the solution has been neutralized and has returned to room temperature, it can be transferred to a properly labeled aqueous hazardous waste container. Dispose of the waste in accordance with your institution's and local environmental regulations.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative parameters for the disposal procedure are summarized in the table below.

ParameterValue
Quenching Solution1 M Sodium Hydroxide (NaOH)
Ratio of Quenching Solution to Waste≥ 10:1 by volume
Reaction Time for Hydrolysis≥ 1 hour
Final pH Range6 - 8

Disposal Workflow

The logical flow of the disposal procedure is illustrated in the diagram below.

cluster_prep Preparation cluster_stage1 Stage 1: Quenching (Hydrolysis) cluster_stage2 Stage 2: Neutralization cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PrepareNaOH Prepare Cold 1M NaOH Solution FumeHood->PrepareNaOH Begin Procedure AddWaste Slowly Add Waste to NaOH PrepareNaOH->AddWaste Stir Stir in Ice Bath for >= 1 hour AddWaste->Stir MonitorpH Monitor pH of the Solution Stir->MonitorpH After Hydrolysis Neutralize Adjust pH to 6-8 with 1M NaOH MonitorpH->Neutralize Equilibrate Equilibrate to Room Temperature Neutralize->Equilibrate Transfer Transfer to Labeled Waste Container Equilibrate->Transfer Dispose Dispose per Institutional Regulations Transfer->Dispose

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling 14:1 EPC Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing 14:1 EPC trifluoromethanesulfonate for applications such as transfection and drug delivery must prioritize safety.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

Due to the nature of its components—a cationic lipid and a trifluoromethanesulfonate salt—comprehensive personal protective equipment is required to mitigate risks. Trifluoromethanesulfonate compounds can be corrosive and cause severe skin and eye damage, while lipids require careful handling to avoid contamination.[1][2][3]

Protection Area Required PPE Reasoning & Specifications
Hand Protection Nitrile or Neoprene rubber glovesTo protect against skin contact with the trifluoromethanesulfonate salt, which may cause severe burns.[1] Gloves should be inspected before use and disposed of properly after handling.[1]
Eye & Face Protection Chemical safety goggles or a face shieldTo prevent eye contact, which can result in serious damage.[1][2][3] Standard safety glasses are not sufficient.
Body Protection Laboratory coatTo protect skin and personal clothing from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any aerosols or mists that may be generated, which could cause respiratory irritation.[2][3]

Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The recommended storage temperature is typically -20°C.

2. Preparation for Use:

  • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Allow the compound to equilibrate to room temperature before opening to prevent condensation.

3. Handling and Solution Preparation:

  • Use only compatible labware (e.g., glass, polypropylene) to avoid reactions.

  • When dissolving the lipid, add the solvent to the lipid slowly.

  • Avoid creating aerosols or dust.

4. Use in Experiments (e.g., Transfection):

  • Follow established protocols for the preparation of lipid/DNA mixtures.

  • Handle all solutions containing the compound with the same level of precaution as the pure substance.

5. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][4]

6. Decontamination and Waste Disposal:

  • Wipe down all surfaces and equipment that came into contact with the compound using a suitable solvent.

  • Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[5][6]

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store PPE Don PPE Store->PPE Equilibrate Equilibrate to Room Temp PPE->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Safe handling workflow for this compound.

References

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